molecular formula C5H12Cl3N5 B3261909 Pyridine-2,3,5,6-tetraamine trihydrochloride CAS No. 34981-10-7

Pyridine-2,3,5,6-tetraamine trihydrochloride

Cat. No.: B3261909
CAS No.: 34981-10-7
M. Wt: 248.5 g/mol
InChI Key: PSYBZLOUPUEYEA-UHFFFAOYSA-N
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Description

Pyridine-2,3,5,6-tetraamine trihydrochloride (CAS 34981-10-7) is a polysubstituted aminopyridine compound supplied as a stable salt form to mitigate the high air oxidation sensitivity of the parent free base. With a molecular formula of C5H12Cl3N5 and a molecular weight of 248.54 g/mol, this reagent serves as a critical polydentate heterocyclic scaffold in advanced research . The molecular architecture, featuring four exocyclic amino groups in conjunction with the endocyclic pyridine nitrogen atom, allows it to function as a powerful chelating ligand, forming stable coordination complexes with various transition metals . This multi-point attachment capability is fundamental for constructing intricate metal-organic frameworks (MOFs), coordination polymers, and other supramolecular structures with tailored properties . Its primary research application is as a key precursor in the synthesis of functional organic materials and heterocyclic systems . When handling, all manipulations should be carried out under an inert atmosphere where possible, and the product should be stored in a dark place under an inert atmosphere at room temperature to preserve longevity . This product is intended for research applications and is not for human or veterinary use.

Structure

3D Structure of Parent

Interactive Chemical Structure Model





Properties

IUPAC Name

pyridine-2,3,5,6-tetramine;trihydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H9N5.3ClH/c6-2-1-3(7)5(9)10-4(2)8;;;/h1H,6-7H2,(H4,8,9,10);3*1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PSYBZLOUPUEYEA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C(=NC(=C1N)N)N)N.Cl.Cl.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H12Cl3N5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

248.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthetic Methodologies and Preparative Routes for Pyridine 2,3,5,6 Tetraamine Trihydrochloride

Classical Approaches to Pyridine (B92270) Ring Amination

The synthesis of highly aminated pyridines, such as the tetraamine (B13775644) derivative, is challenging due to the electron-deficient nature of the pyridine ring. Direct electrophilic substitution reactions like nitration are generally disfavored because the ring nitrogen gets protonated in acidic media, forming a strongly deactivated pyridinium (B92312) cation. mdpi.comresearchgate.net Consequently, indirect methods are typically employed to achieve polyamination of the pyridine core.

Nitration-Reduction Sequences for Tetraaminopyridine Synthesis

A common and effective two-step strategy for synthesizing Pyridine-2,3,5,6-tetraamine involves the nitration of an appropriate pyridine precursor followed by the reduction of the introduced nitro groups to amines. mdpi.com This sequence is a cornerstone in the preparation of the target compound.

Direct nitration of the parent pyridine molecule is of little synthetic value, typically resulting in very low yields. researchgate.net Therefore, the synthesis of Pyridine-2,3,5,6-tetraamine often begins with a more activated precursor, such as 2,6-Diaminopyridine (B39239) (DAP). The existing amino groups on DAP activate the ring towards electrophilic substitution, directing the incoming nitro groups to the 3 and 5 positions.

A highly effective method for this dinitration involves using a mixture of fuming nitric acid and fuming sulfuric acid (oleum). mdpi.comgoogle.com The use of oleum (B3057394) instead of concentrated sulfuric acid can dramatically increase the yield of the dinitrated product, 2,6-diamino-3,5-dinitropyridine (DADNP), from around 50% to over 90%. google.com The reaction is typically performed by slowly adding the fuming nitric acid to a solution of DAP in oleum while maintaining a low temperature (e.g., below 15°C). mdpi.com

PrecursorNitrating AgentProductTypical YieldReference
2,6-Diaminopyridine (DAP)Fuming HNO₃ / Oleum2,6-Diamino-3,5-dinitropyridine (DADNP)>90% mdpi.comgoogle.com
2,6-Diaminopyridine (DAP)HNO₃ / Conc. H₂SO₄2,6-Diamino-3,5-dinitropyridine (DADNP)~50% google.com

Once the dinitrated intermediate (DADNP) is obtained, the next step is the reduction of the two nitro groups to amino groups. This transformation is most commonly achieved through catalytic hydrogenation. mdpi.com A highly efficient system for this reduction utilizes hydrogen gas (H₂) with a palladium on carbon (Pd/C) catalyst in a solvent such as ethanol (B145695). mdpi.com

The hydrogenation is typically carried out in a reactor under moderate hydrogen pressure (e.g., 0.8–1.2 MPa) and at elevated temperatures (e.g., 50–70°C) for several hours. mdpi.com This process reduces the nitro groups to amines, yielding the desired 2,3,5,6-tetraaminopyridine (TAP). Due to the instability of the free base, which is extremely sensitive to air oxidation, it is immediately converted to its more stable hydrochloride salt by treatment with hydrochloric acid. mdpi.com

Table 2: Hydrogenation of 2,6-Diamino-3,5-dinitropyridine (DADNP)

Substrate Reagents Solvent Product

For the nitration of DAP, key parameters include the temperature, reaction time, and the molar ratio of the reactants. Orthogonal experiments have shown that keeping the nitration temperature below 15°C and using a molar ratio of fuming nitric acid to DAP of approximately 2.15:1 results in higher purity and yield of DADNP. mdpi.com The purity of DADNP can reach up to 97.66% under these optimized conditions. mdpi.com

In the hydrogenation step, the quality of the DADNP intermediate directly impacts the reaction. mdpi.com The Pd/C catalyst can be recycled and reused, adding to the efficiency of the process. For purification of the final product, crystallization from a mixture of concentrated hydrochloric acid and a co-solvent like tetrahydrofuran (B95107) (THF) has proven effective for removing impurities and yielding a high-purity crystalline product. mdpi.com A 1:1 v/v mixture of 36% HCl and THF at ambient temperature provides superior results. mdpi.com

Nucleophilic Substitution Reactions on Substituted Pyridines

An alternative classical approach to introducing amino groups onto a pyridine ring is through nucleophilic aromatic substitution (SNAr). This method involves reacting a pyridine ring that has been substituted with good leaving groups, such as halogens, with an amine nucleophile. researchgate.net

Highly halogenated pyridines, such as pentafluoropyridine (B1199360), are activated towards nucleophilic attack. The reaction of pentafluoropyridine with amine nucleophiles can lead to the substitution of one or more fluorine atoms. researchgate.net For instance, the reaction of pentafluoropyridine with piperazine, a diamine, results in a regioselective nucleophilic substitution, preferentially occurring at the 4-position due to the activating effect of the ring nitrogen. researchgate.net This yields a 4-substituted tetrafluoropyridine derivative.

While this specific reaction with simple amines on a tetrafluoropyridine does not directly yield Pyridine-2,3,5,6-tetraamine, it demonstrates the principle of using nucleophilic substitution of halogens to introduce nitrogen-based functional groups onto the pyridine ring. The strategy relies on the high electrophilicity of the polyfluorinated pyridine ring, making it susceptible to attack by amine nucleophiles. researchgate.netchemicalbook.com

Mechanistic Insights into Nucleophilic Aromatic Substitution (SNAr) on Pyridine Cores

Nucleophilic aromatic substitution (SNAr) is a fundamental reaction class for introducing substituents onto a pyridine ring. The inherent electron deficiency of the pyridine ring, caused by the electronegative nitrogen atom, makes it susceptible to nucleophilic attack. This effect is most pronounced at the ortho (C2/C6) and para (C4) positions relative to the nitrogen atom. stackexchange.comyoutube.com

The mechanism of SNAr on pyridine typically proceeds through an addition-elimination pathway. quimicaorganica.org A nucleophile attacks an electron-deficient carbon atom, forming a high-energy anionic intermediate known as a Meisenheimer complex. nih.gov The aromaticity of the ring is temporarily broken in this step, which is often the rate-determining step. stackexchange.com The stability of this intermediate is crucial for the reaction to proceed. For pyridine, attack at the C2 and C4 positions allows the negative charge to be delocalized onto the electronegative nitrogen atom through resonance, which provides significant stabilization. stackexchange.com Attack at the C3 position does not allow for this resonance stabilization, making SNAr at this position much less favorable. stackexchange.comquimicaorganica.org The reaction is completed by the departure of a leaving group, which restores the aromaticity of the pyridine ring. The presence of good leaving groups is essential for the substitution to occur efficiently. nih.gov

De Novo Pyridine Ring Construction Approaches Leading to Polyaminopyridines

De novo synthesis refers to the construction of the pyridine ring from simpler, acyclic precursors. wikipedia.org This approach offers a high degree of flexibility in introducing a variety of substituents onto the pyridine core.

The Hantzsch pyridine synthesis is a classic and versatile method for constructing the pyridine ring. chemtube3d.com It is a multi-component reaction that typically involves the condensation of an aldehyde, two equivalents of a β-ketoester, and ammonia (B1221849). chemtube3d.comorganic-chemistry.org This reaction first produces a dihydropyridine (B1217469) derivative, which is subsequently oxidized to the corresponding pyridine. organic-chemistry.org

The mechanism involves initial condensation reactions to form key intermediates. One molecule of the β-ketoester reacts with the aldehyde in a Knoevenagel condensation, while a second molecule of the β-ketoester reacts with ammonia to form an enamine. organic-chemistry.org These two intermediates then undergo a Michael addition followed by cyclization and dehydration to form the dihydropyridine ring. A final oxidation step yields the aromatic pyridine product. Modifications to the classic Hantzsch synthesis have been developed to allow for the synthesis of asymmetric pyridines by performing some of the condensation steps sequentially. baranlab.org

Cycloaddition reactions provide a powerful and atom-economical method for constructing the pyridine ring in a single step. nih.gov One of the most common approaches is the [4+2] cycloaddition, or Diels-Alder reaction. acs.org In this reaction, a diene reacts with a dienophile to form a six-membered ring. For pyridine synthesis, this can involve the reaction of a 1-azadiene with an alkene or alkyne, followed by oxidation to the aromatic pyridine. baranlab.org However, normal electron-demand Diels-Alder reactions for pyridine synthesis can be challenging due to unfavorable electronics. acsgcipr.org

Inverse electron-demand Diels-Alder reactions are often more successful for pyridine synthesis. acsgcipr.org These reactions typically involve an electron-poor diene, such as a 1,2,4-triazine, reacting with an electron-rich dienophile. acsgcipr.org Another significant cycloaddition approach is the transition metal-catalyzed [2+2+2] cycloaddition of nitriles with two molecules of an alkyne, which offers excellent control over the substitution pattern of the resulting pyridine. nih.gov Formal (3+3) cycloaddition reactions of enamines with unsaturated aldehydes or ketones have also been developed as a practical route to substituted pyridines. acs.org

The condensation of carbonyl compounds with a nitrogen source, typically ammonia, is a fundamental and widely used strategy for pyridine synthesis. baranlab.orggoogle.com The Chichibabin pyridine synthesis is a well-known example, although it often suffers from low yields. wikipedia.org This reaction generally involves the condensation of aldehydes, ketones, or α,β-unsaturated carbonyl compounds with ammonia or its derivatives. wikipedia.org

A common approach involves the condensation of 1,5-dicarbonyl compounds with ammonia. The 1,5-dicarbonyl precursor can be synthesized through various methods, such as Michael additions. Once formed, the dicarbonyl compound undergoes cyclization and dehydration with ammonia to form a dihydropyridine, which is then oxidized to the pyridine. baranlab.org The Kröhnke pyridine synthesis is another important condensation-based method that utilizes α-pyridinium methyl ketone salts and α,β-unsaturated carbonyl compounds with ammonium (B1175870) acetate (B1210297) to generate highly functionalized pyridines under mild conditions. wikipedia.org

Advanced Synthetic Strategies for Pyridine-2,3,5,6-tetraamine Trihydrochloride and its Precursors

The direct synthesis of Pyridine-2,3,5,6-tetraamine is challenging due to the high reactivity and sensitivity of the polyaminated pyridine ring. mdpi.com Therefore, multi-step synthetic routes starting from more complex, pre-functionalized pyridine derivatives are often employed.

A practical and efficient route to this compound often begins with a pre-existing, substituted pyridine ring that can be chemically modified. For instance, a common precursor is 2,6-diaminopyridine (DAP). mdpi.com This starting material undergoes a two-step process of nitration followed by hydrogenation. mdpi.com

The nitration of 2,6-diaminopyridine is a critical step to introduce the additional amino functionalities in a protected form. The use of a mixture of oleum (fuming sulfuric acid) and fuming nitric acid has been shown to improve the yield and purity of the intermediate product, 2,6-diamino-3,5-dinitropyridine (DADNP). mdpi.com This intermediate is then subjected to a highly efficient catalytic hydrogenation to reduce the nitro groups to amino groups. A common system for this reduction is hydrogen gas with a palladium on carbon (Pd/C) catalyst in an ethanol solvent. mdpi.com Due to the air sensitivity of the resulting 2,3,5,6-tetraaminopyridine (TAP), it is typically isolated as its more stable trihydrochloride salt. mdpi.com

Table of Reaction Intermediates and Reagents

Compound NameRole in Synthesis
2,6-Diaminopyridine (DAP)Starting material
Oleum (fuming sulfuric acid)Reagent in nitration
Fuming nitric acidReagent in nitration
2,6-Diamino-3,5-dinitropyridine (DADNP)Nitrated intermediate
Palladium on carbon (Pd/C)Catalyst for hydrogenation
Hydrogen gasReducing agent
EthanolSolvent for hydrogenation
Pyridine-2,3,5,6-tetraamine (TAP)Final product (free base)
This compoundIsolated final product

Directed Functionalization for Regioselective Amine Introduction

The synthesis of this compound heavily relies on directed functionalization to achieve the desired regioselective introduction of amine groups onto the pyridine core. The most prevalent and well-documented strategy commences with a precursor already containing amino groups, which then direct the subsequent substitution reactions to specific, otherwise unreactive, positions on the heterocyclic ring. This approach is exemplified by the widely utilized synthesis starting from 2,6-diaminopyridine.

The inherent electronic nature of the pyridine ring, being electron-deficient, typically directs electrophilic aromatic substitution to the 3- and 5-positions. The presence of the two amino groups at the 2- and 6-positions in 2,6-diaminopyridine further activates the ring towards electrophilic attack and reinforces this regioselectivity, specifically at the vacant 3- and 5-positions. This directing effect is harnessed in a two-step process involving nitration followed by hydrogenation.

First, the precursor, 2,6-diaminopyridine, undergoes electrophilic nitration. In this step, the amino groups direct the incoming nitro groups (-NO2) to the 3- and 5-positions, yielding 2,6-diamino-3,5-dinitropyridine. mdpi.com The use of potent nitrating agents is crucial for this transformation. A mixture of oleum (fuming sulfuric acid) and fuming nitric acid has been reported to improve both the yield and purity of the dinitro intermediate. mdpi.com The reaction conditions for this nitration step are critical and require careful control of temperature to ensure selectivity and safety.

The subsequent step involves the reduction of the two nitro groups to amino groups. This is typically achieved through catalytic hydrogenation. A highly efficient method utilizes a hydrogen atmosphere in the presence of a palladium on carbon (Pd/C) catalyst within an ethanol solvent system. mdpi.com This reduction of 2,6-diamino-3,5-dinitropyridine quantitatively introduces the final two amino groups at the 3- and 5-positions, resulting in the formation of 2,3,5,6-tetraaminopyridine. The product is then typically isolated as its more stable trihydrochloride salt by treatment with hydrochloric acid. mdpi.com

This nitration-hydrogenation sequence represents a robust and effective method for the regioselective introduction of four amino groups onto the pyridine ring, directly leading to the target compound. The initial placement of amino groups on the starting material is the key factor that directs the functionalization of the 3- and 5-positions, a classic example of substrate-controlled synthesis.

StepReagents and ConditionsIntermediate/ProductReported Yield
Nitration 2,6-diaminopyridine, 20% Oleum, 95% Fuming Nitric Acid; Temperature kept below 15°C2,6-diamino-3,5-dinitropyridineHigh (Implied) mdpi.com
Hydrogenation 2,6-diamino-3,5-dinitropyridine, H2 (0.8-1.2 MPa), 10% Pd/C, Ethanol; 50-70°C for 10hPyridine-2,3,5,6-tetraamineHigh (Implied) mdpi.com
Overall Two-step synthesis from 2,6-diaminopyridineThis compound monohydrate90% mdpi.com

Scale-Up Considerations and Process Intensification in Academic Synthesis

The transition of the synthesis of this compound from a laboratory bench scale to a larger, pilot-plant or kilogram scale, even within an academic setting, presents significant challenges that necessitate careful consideration of process safety, efficiency, and intensification. While the synthetic route via nitration of 2,6-diaminopyridine followed by hydrogenation is well-established, its scale-up is not trivial. mdpi.com

One of the primary concerns in scaling up this synthesis is the handling of highly corrosive and hazardous reagents, such as oleum and fuming nitric acid, which are used in the nitration step. mdpi.com On a larger scale, the exothermic nature of the nitration reaction becomes a critical safety issue. Efficient heat management is paramount to prevent runaway reactions, requiring specialized reactors with precise temperature control. The viscosity of the reaction mixture can also increase, posing challenges for effective stirring and consistent heat transfer. mdpi.com

Furthermore, certain reported synthetic procedures for related compounds have been deemed not amenable to pilot plant scale-up due to issues like poor yields and the formation of unwanted byproducts, which complicate purification on a larger scale. mdpi.com The purification of the intermediate, 2,6-diamino-3,5-dinitropyridine, and the final product is a crucial step. On a larger scale, techniques like crystallization need to be optimized to ensure high purity and yield, while minimizing solvent waste. The isolation of the final product as the trihydrochloride salt involves precipitation, which requires optimization of solvent mixtures and conditions to ensure complete precipitation and ease of filtration on a larger scale. mdpi.com

The hydrogenation step also presents scale-up challenges. The use of hydrogen gas under pressure (0.8-1.2 MPa) requires appropriate high-pressure reactors and stringent safety protocols. mdpi.com Catalyst handling and recovery are also significant considerations. For instance, in some syntheses of the target compound, the use of an acidic medium for hydrogenation made the recovery of the palladium on carbon (Pd/C) catalyst difficult, which is not cost-effective or environmentally friendly on a larger scale. mdpi.com An efficient and scalable process would require a robust catalyst system that allows for easy separation and potential reuse.

Process intensification strategies could offer solutions to some of these scale-up challenges. For example, transitioning from traditional batch reactors to continuous flow reactors could provide significant advantages. Flow chemistry offers superior heat and mass transfer, allowing for better control over highly exothermic reactions like nitration. This can lead to improved safety, higher yields, and better product consistency. While not specifically reported for Pyridine-2,3,5,6-tetraamine, the successful application of flow chemistry to streamline the manufacturing of other pyridine compounds, reducing a five-step batch process to a single continuous step with a significant increase in yield (from 58% to 92%), highlights the potential of this technology. vcu.edu Such an approach could minimize the handling of hazardous materials at any given time and allow for a more controlled and intensified production process.

Challenge AreaSpecific Issue for Scale-UpPotential Solution / Process Intensification Strategy
Nitration Step Handling of oleum and fuming nitric acid; highly exothermic reaction.Use of specialized reactors with enhanced cooling capacity; adoption of continuous flow reactors for superior temperature control and safety.
Hydrogenation Step Use of pressurized hydrogen gas; difficult recovery of Pd/C catalyst in acidic media.Employment of certified high-pressure reactors; development of catalyst systems amenable to easy filtration and recycling; exploring alternative reduction methods.
Purification Formation of byproducts complicating isolation; large volumes of solvents for crystallization.Optimization of reaction conditions to minimize byproduct formation; development of efficient crystallization protocols with solvent recycling.
Overall Process Multi-step batch process with handling of intermediates.Investigation of telescoped or one-pot procedures; transition to a continuous manufacturing process to improve efficiency and reduce manual handling. vcu.edu

Chemical Reactivity and Reaction Mechanisms of Pyridine 2,3,5,6 Tetraamine Trihydrochloride

Reactivity of Amino Functionalities on the Pyridine (B92270) Ring

The four exocyclic amino groups on the pyridine ring are the primary sites of chemical reactivity. These groups impart a high electron density to the aromatic system, making the molecule a potent nucleophile and highly susceptible to electrophilic attack in its free base form.

The direct oxidation of aromatic amines provides an alternative to electrophilic nitration for the synthesis of nitroarenes. mdpi.comresearchgate.net The amino groups of Pyridine-2,3,5,6-tetraamine are susceptible to oxidation, a reaction that typically proceeds through nitroso intermediates. Given the presence of four powerful electron-donating groups, the pyridine ring is highly activated, making oxidation a facile process, though one that requires careful control to avoid the formation of over-oxidized side products or polymeric materials. mdpi.com

The general mechanism for the oxidation of an arylamine to a nitro compound involves a stepwise process. The amine is first oxidized to a hydroxylamine, which is then further oxidized to a nitroso compound. The nitroso intermediate is subsequently oxidized to the final nitro derivative. researchgate.netacs.org A variety of oxidizing agents can accomplish this transformation, each with different levels of selectivity and reactivity. mdpi.comresearchgate.net The choice of reagent is critical to achieve the desired nitro product without degrading the sensitive, electron-rich heterocyclic core. organic-chemistry.org Peroxyacids, such as peracetic acid and m-chloroperbenzoic acid (m-CPBA), are commonly employed for this conversion. mdpi.comresearchgate.net Other reagent systems, including sodium perborate (B1237305) in acetic acid or protocols involving hydrogen peroxide with catalysts, have also been developed for the oxidation of anilines to nitroarenes. mdpi.comorganic-chemistry.org

Table 1: Common Oxidizing Agents for Aromatic Amines

Oxidizing Agent Typical Conditions Notes
Peroxyacids (e.g., m-CPBA) 1,2-dichloroethane, room temp. Effective for a range of anilines; selectivity can be sensitive to steric effects. researchgate.net
Hydrogen Peroxide (H₂O₂) In formic acid (forms performic acid in situ) Can achieve high selectivity, especially with surfactants like CTAB to control reactivity. acs.org
Sodium Perborate (NaBO₃·4H₂O) Acetic acid, 50-55 °C Particularly effective for anilines with electron-withdrawing groups. mdpi.com

While the amino groups of Pyridine-2,3,5,6-tetraamine are in their most reduced state, reduction reactions are fundamental to the synthesis of the compound itself. The tetraamine (B13775644) is typically prepared from a highly nitrated precursor, 2,6-diamino-3,5-dinitropyridine. The conversion of the two nitro groups into amino groups is a critical final step that yields the tetra-functionalized product.

This transformation is a classic example of aromatic nitro group reduction. A variety of methods are available for this purpose, with catalytic hydrogenation being one of the most common and efficient. commonorganicchemistry.com This method involves reacting the nitro compound with hydrogen gas in the presence of a metal catalyst. Other reagents, particularly metals in acidic media, are also effective for this reduction. commonorganicchemistry.com

Table 2: Selected Methods for Aromatic Nitro Group Reduction

Reagent/System Characteristics Common Applications
H₂ / Palladium on Carbon (Pd/C) Highly efficient and clean; can also reduce other functional groups. General-purpose method for both aromatic and aliphatic nitro groups. commonorganicchemistry.com
H₂ / Raney Nickel Effective alternative to Pd/C; less likely to cause dehalogenation. Used when substrates contain sensitive halogen substituents. commonorganicchemistry.com
Iron (Fe) in Acetic Acid Mild conditions; good functional group tolerance. Selective reduction in the presence of other reducible groups. commonorganicchemistry.com

The reactivity of Pyridine-2,3,5,6-tetraamine is twofold, defined by the nucleophilic character of the amino groups and the electrophilic susceptibility of the electron-rich ring.

Nucleophilic Reactivity: The lone pairs of electrons on the four exocyclic amino nitrogens make the molecule a potent multi-site nucleophile. This property is exploited in polymerization reactions. For instance, Pyridine-2,3,5,6-tetraamine serves as an exemplary monomer in step-growth polymerization, where it reacts with electrophilic co-monomers like isophthaloyl chloride to produce high-performance polymers such as polybenzimidazoles (PBIs). In this reaction, the amine groups act as nucleophiles, attacking the carbonyl carbons of the acyl chloride.

Electrophilic Reactivity: A standard pyridine ring is generally unreactive toward electrophilic aromatic substitution due to the electron-withdrawing inductive effect of the ring nitrogen. uoanbar.edu.iqgcwgandhinagar.com However, in Pyridine-2,3,5,6-tetraamine, the presence of four strongly electron-donating amino groups (-NH₂) overwhelmingly counteracts this effect. Similar to aniline, these amino groups are powerful activating groups that direct electrophilic attack to the ortho and para positions. byjus.com In this molecule, all available carbon positions (3 and 5) are ortho and para to at least two amino groups, making the free base form of the molecule exceptionally activated and poised for facile electrophilic substitution.

Role of the Trihydrochloride Salt Form in Reactivity Control

The trihydrochloride salt form of the compound is not merely for stability and solubility; it is a critical tool for controlling the molecule's potent reactivity. The protonation of the nitrogen atoms fundamentally alters the electronic properties of the molecule.

In the trihydrochloride salt, both the pyridine ring nitrogen and the exocyclic amino groups are protonated. quora.comyoutube.com This has a profound impact on reactivity, particularly towards electrophiles.

Pyridine Ring Deactivation: Protonation of the ring nitrogen places a formal positive charge on it, creating a pyridinium (B92312) ion. This greatly increases the electron-withdrawing nature of the ring, rendering it highly deactivated towards electrophilic attack. uoanbar.edu.iqwikipedia.org Any electrophilic substitution becomes significantly more difficult than on neutral pyridine. uoanbar.edu.iqyoutube.com

Amino Group Deactivation: Protonation of the exocyclic amino groups converts them from strongly activating, ortho-, para-directing -NH₂ groups into strongly deactivating, meta-directing anilinium-type (-NH₃⁺) groups. byjus.comyoutube.com The positive charge on the nitrogen withdraws electron density from the ring through an inductive effect, shutting down the powerful activating resonance effect of the free amine.

Consequently, the trihydrochloride salt is strongly deactivated towards electrophilic aromatic substitution. This protonation serves as a protecting group strategy, preventing unwanted side reactions and allowing for controlled reactivity. The free base can be generated when the high nucleophilicity or ring reactivity is desired, but the salt form ensures stability and tempers the otherwise extremely high reactivity of the electron-rich system.

The chloride anions in Pyridine-2,3,5,6-tetraamine trihydrochloride serve primarily to balance the positive charges of the protonated amine centers. While often considered "spectator ions," counterions can influence reaction kinetics and thermodynamics in solution.

Intramolecular and Intermolecular Reaction Pathways

The strategic placement of four amino groups on the pyridine ring governs the compound's reactivity, facilitating a range of intramolecular and intermolecular reactions. These pathways are fundamental to its application in constructing larger, more complex molecular architectures.

Pyridine-2,3,5,6-tetraamine is a key building block for the synthesis of various fused heterocyclic compounds. The vicinal amino groups at the 2,3- and 5,6-positions are particularly reactive and readily undergo cyclization reactions with 1,2-dicarbonyl compounds or their equivalents to form new heterocyclic rings.

A prominent example is the condensation reaction with α-diketones to form dipyrido[2,3-b:2',3'-f]quinoxalines. These reactions are a cornerstone in the synthesis of complex nitrogen-containing polyheterocyclic systems. For instance, the reaction of tetraaminopyridine with 1,10-phenanthroline-5,6-dione (B1662461) leads to the formation of dipyrido[3,2-f:2′,3′-h]quinoxaline. This type of reaction highlights the utility of tetraaminopyridine in creating extended π-systems with potential applications in materials science and coordination chemistry. documentsdelivered.comchemsrc.com

The general mechanism for these cyclization reactions involves the initial formation of a Schiff base between one of the amino groups and a carbonyl group of the diketone. This is followed by an intramolecular nucleophilic attack of the adjacent amino group on the second carbonyl group, leading to the formation of a dihydropyrazine (B8608421) ring. Subsequent aromatization, often through oxidation, yields the stable fused heterocyclic product. These pyridopyrazine and quinoxaline (B1680401) derivatives are of significant interest due to their diverse biological activities and applications as electroluminescent materials and organic semiconductors. mdpi.com

ReactantProductReaction Type
Pyridine-2,3,5,6-tetraamineDipyrido[2,3-b:2',3'-f]quinoxalineCyclization
Pyridine-2,3,5,6-tetraamineDipyrido[3,2-f:2′,3′-h]quinoxalineCondensation
Pyridine-2,3,5,6-tetraaminePolybenzimidazoleStep-growth polymerization

This table summarizes key cyclization and polymerization reactions involving Pyridine-2,3,5,6-tetraamine.

The four amino groups and the pyridine nitrogen atom of Pyridine-2,3,5,6-tetraamine are all potential sites for hydrogen bonding. In the solid state, and in certain solvents, this leads to the formation of extensive and intricate hydrogen bonding networks. These non-covalent interactions play a crucial role in determining the molecule's conformation, crystal packing, and ultimately, its reactivity.

The presence of both hydrogen bond donors (the N-H groups of the amines) and acceptors (the lone pairs on the nitrogen atoms) allows for the formation of various hydrogen bonding motifs, including N-H···N interactions. These interactions can link molecules into layers or more complex three-dimensional frameworks. The formation of these networks can pre-organize the molecules in a way that facilitates or hinders certain reactions. For example, by holding the reactive sites in close proximity, hydrogen bonding can enhance the rate of intermolecular reactions. Conversely, strong hydrogen bonding might stabilize the ground state of the molecule, thereby increasing the activation energy for a particular reaction.

The protonation of the amino groups in the trihydrochloride salt further enhances the potential for hydrogen bonding, with the ammonium (B1175870) groups acting as strong hydrogen bond donors to chloride ions and water molecules that may be present in the crystal lattice.

Redox Chemistry and Electron Transfer Mechanisms Involving Tetraaminopyridine

The electron-rich nature of the tetraaminopyridine ring system makes it susceptible to oxidation. The free base form of 2,3,5,6-tetraaminopyridine (TAP) is extremely sensitive to air oxidation, which is why it is typically isolated and stored as its more stable hydrochloride salt. mdpi.com This sensitivity to oxidation points to its potential role as an electron donor in charge-transfer complexes and redox-active materials.

The oxidation process likely involves the initial removal of an electron from the π-system to form a radical cation. This species can then undergo further reactions, including polymerization or decomposition, which contributes to the observed instability of the free base. mdpi.com The electron transfer mechanism is a key consideration in its application in the synthesis of high-performance polymers, where the monomer's purity and stability are critical for achieving desired material properties. mdpi.com The redox properties of metal complexes derived from tetraaminopyridine and its derivatives are also an active area of research, with potential applications in catalysis and materials science.

Derivatization and Functionalization Strategies of Pyridine 2,3,5,6 Tetraamine Trihydrochloride

Synthesis of Substituted Pyridine-2,3,5,6-tetraamine Derivatives

The synthesis of derivatives from Pyridine-2,3,5,6-tetraamine is primarily approached through two main routes: direct modification of the existing amine functionalities or, more commonly, by synthesizing the target molecule from an already substituted precursor.

Direct modification of the four primary amine groups in Pyridine-2,3,5,6-tetraamine through reactions like acylation and alkylation is synthetically challenging. The molecule's high reactivity means that such reactions can be difficult to control, often leading to mixtures of partially substituted products or polymerization.

Acylation: The reaction of the tetraamine (B13775644) with acylating agents, such as acid chlorides or anhydrides, can be used to form amide bonds. While pyridines are generally electron-deficient and resistant to standard Friedel-Crafts acylation, the presence of four activating amino groups alters this reactivity. youtube.com However, the primary reaction sites are the exocyclic amines. A key application of this reactivity is in polymerization, where reaction with difunctional acylating agents like isophthaloyl chloride leads to the formation of polybenzimidazoles.

Alkylation: Similar to acylation, direct alkylation of the amine groups can be complex. The nucleophilicity of the amines makes them reactive towards alkyl halides. However, achieving selective mono-, di-, tri-, or tetra-alkylation is difficult. Strategies to control such reactions often rely on careful stoichiometry, choice of solvent, and reaction temperature. In many cases, it is more feasible to introduce alkyl groups at a precursor stage.

Modification TypeReagent ClassPotential ProductKey Challenge
Acylation Acid Chlorides, AnhydridesPolyamides, PolybenzimidazolesControlling the degree of substitution, avoiding polymerization
Alkylation Alkyl HalidesSubstituted AminopyridinesLack of selectivity leading to product mixtures

The most effective and prevalent strategy for introducing functionality onto the pyridine (B92270) ring is to start with a substituted precursor. The synthesis of Pyridine-2,3,5,6-tetraamine itself serves as a prime example of this approach. The process begins with 2,6-diaminopyridine (B39239), which undergoes nitration to introduce electron-withdrawing nitro groups (-NO₂) at the 3- and 5-positions, yielding 2,6-diamino-3,5-dinitropyridine. Subsequent hydrogenation reduces the nitro groups to electron-donating amino groups (-NH₂), completing the synthesis of the tetraamine scaffold. This precursor-based method allows for the strategic placement of functional groups that would be difficult to introduce in the final, highly activated molecule.

Recent studies on other pyridine systems have explored the synthesis of derivatives bearing various electron-withdrawing groups (EWGs) like -CN, -Cl, -NO₂, and -CF₃. These syntheses often start with appropriately substituted lutidine or pyridine N-oxide precursors, highlighting the general preference for building complex pyridines from simpler, functionalized starting materials rather than attempting direct substitution on highly functionalized rings. nih.govnih.govmdpi.com

StrategyDescriptionExample
Precursor Functionalization Introducing functional groups onto a simpler pyridine derivative before forming the final tetraamine structure.Nitration of 2,6-diaminopyridine to introduce -NO₂ groups (EWGs), followed by reduction to -NH₂ groups (EDGs).
Direct Substitution Attempting to add groups directly to the Pyridine-2,3,5,6-tetraamine ring.Generally avoided due to high reactivity, lack of selectivity, and risk of oxidation/polymerization.

Preparation of Macrocyclic Ligands and Supramolecular Precursors

The geometry of Pyridine-2,3,5,6-tetraamine, with its four amine groups positioned around the pyridine core, makes it an exceptional building block, or tecton, for constructing multidentate ligands used in supramolecular chemistry. These amino groups provide multiple vectors for covalent modification, enabling the formation of complex macrocyclic structures.

The tetra-functional nature of Pyridine-2,3,5,6-tetraamine makes it an ideal precursor for synthesizing tetra-aza macrocycles that incorporate a pyridine unit. Such macrocycles are typically formed through condensation reactions between polyamines and dicarbonyl compounds. In this context, the tetraamine can react with C₂-symmetric linkers, such as dialdehydes, through Schiff base condensation to form imine-linked macrocyclic frameworks. Subsequent reduction of the imine bonds can yield stable, saturated tetra-aza macrocycles. The synthesis of related 14-membered tetra-aza macrocycles has been demonstrated using 2,6-diaminopyridine derivatives, providing a template for the types of reactions in which Pyridine-2,3,5,6-tetraamine could participate. rsc.org

Pyridinophanes are a class of macrocyclic compounds containing a pyridine ring bridged by one or more atomic chains. The synthesis of tetra-aza macrocyclic pyridinophanes often involves the cyclization of a pyridine-based dialkyl halide with a diamine. While syntheses reported in the literature often use precursors like 2,6-bis(bromomethyl)pyridine (B1268884) derivatives, Pyridine-2,3,5,6-tetraamine offers a complementary approach. nih.gov It can serve as the polyamine component in cyclization reactions with appropriate dialkylating or diacylating agents to form complex cage-like or bowl-shaped architectures. The strategic positioning of the four amino groups allows for the creation of rigid and pre-organized cavities suitable for host-guest chemistry.

Precursor / LinkerMacrocycle TypeSynthetic Reaction
Pyridine-2,3,5,6-tetraamine + DialdehydeImine-based MacrocycleSchiff Base Condensation
Pyridine-2,3,5,6-tetraamine + Diacyl ChlorideAmide-based MacrocycleAcylation
2,6-bis(halomethyl)pyridine + DiaminePyridinophaneAlkylation

Polymerizable Derivatives and Monomer Synthesis

The tetra-functionality of Pyridine-2,3,5,6-tetraamine makes it a highly valuable monomer for the synthesis of high-performance polymers through step-growth polymerization. Its rigid aromatic structure contributes to the thermal stability of the resulting polymers.

The most notable application is in the synthesis of polybenzimidazoles (PBIs). The reaction of Pyridine-2,3,5,6-tetraamine trihydrochloride with aromatic dicarboxylic acids or their derivatives, such as isophthaloyl chloride, under high temperatures leads to the formation of a PBI polymer. These polymers are known for their exceptional thermal and chemical stability, making them suitable for applications in demanding environments. The pyridine nitrogen in the polymer backbone can also enhance solubility in certain organic solvents compared to other aromatic polymers. researchgate.net The tetraamine acts as an A₄-type monomer, reacting with B₂-type monomers (like dicarboxylic acids) to create a cross-linked or linear polymer network with repeating benzimidazole (B57391) units.

Monomer A (Tetraamine)Monomer B (Co-monomer)Resulting Polymer ClassKey Properties
Pyridine-2,3,5,6-tetraamineIsophthaloyl ChloridePolybenzimidazole (PBI)High thermal and chemical stability
Pyridine-2,3,5,6-tetraamineAromatic DianhydridesPolyimide (PI)Improved solubility, high thermal stability researchgate.net

Controlled Reactivity for High Molecular Weight Polymer Precursors

The synthesis of high molecular weight polymers from Pyridine-2,3,5,6-tetraamine (TAP) necessitates precise control over its reactivity. TAP is known for its high sensitivity to air oxidation, which can lead to suboptimal polymer properties. mdpi.com To mitigate this, it is commonly used as its trihydrochloride salt (TAP·3HCl), which enhances its stability and allows for more controlled handling and polymerization. mdpi.com

The primary strategy for achieving high molecular weight polymer precursors involves managing the stoichiometry and reaction conditions during polymerization. The use of polyphosphoric acid (PPA) as both a solvent and a condensing agent is a widely adopted method for the synthesis of high molecular weight polybenzimidazoles (PBIs) from aromatic tetraamines. benicewiczgroup.com PPA facilitates the dehydration reaction that leads to the formation of the imidazole (B134444) ring and helps in maintaining a homogeneous reaction medium, which is crucial for achieving high degrees of polymerization.

While specific studies detailing the isolation and characterization of discrete, high molecular weight precursors from TAP are not extensively documented, the principles of step-growth polymerization suggest that the formation of oligomeric species is an initial step. The controlled addition of monomers and careful management of reaction temperature and time in a solvent like PPA are key to building up the molecular weight of these precursors before the final cyclization and aromatization to the fully formed polymer. The inherent viscosity of the resulting polymer is often used as an indicator of the molecular weight achieved. benicewiczgroup.com

Table 1: Factors Influencing the Molecular Weight of Polybenzimidazole Precursors from Aromatic Tetraamines

FactorInfluence on Molecular WeightRationale
Monomer Purity High purity is essential for achieving high molecular weight.Impurities can disrupt the stoichiometry of the reacting functional groups, leading to chain termination.
Stoichiometry A precise 1:1 molar ratio of tetraamine and dicarboxylic acid is critical.An excess of either monomer will limit the chain growth and result in lower molecular weight polymers.
Reaction Medium Solvents like polyphosphoric acid (PPA) promote high molecular weight.PPA acts as a solvent, catalyst, and dehydrating agent, facilitating the polycondensation reaction.
Reaction Temperature A carefully controlled temperature profile is necessary.The temperature must be high enough to drive the reaction but not so high as to cause degradation or side reactions.
Reaction Time Sufficient reaction time is required to build high molecular weight chains.Step-growth polymerization requires time for the oligomers to react and form long polymer chains.

Synthesis of Polybenzimidazoles (PBIs) and Polyimidazopyrrolones (Pyrrones) from Pyridine-2,3,5,6-tetraamine

Pyridine-2,3,5,6-tetraamine is a key monomer for the synthesis of nitrogen-containing heterocyclic polymers known for their exceptional thermal and chemical stability.

Polybenzimidazoles (PBIs)

The synthesis of PBIs from Pyridine-2,3,5,6-tetraamine involves a polycondensation reaction with a dicarboxylic acid or its derivative. The reaction proceeds in two stages: the initial formation of a poly(amino amide) precursor, followed by a thermal cyclodehydration to form the final polybenzimidazole structure.

The general reaction for the synthesis of a PBI from TAP and a generic dicarboxylic acid is as follows:

n H₂N(NH₂)C₅H₂N(NH₂)NH₂ + n HOOC-R-COOH → [-C₅H₂N(NH₂)(NHCO-R-CONH)-]n + 2n H₂O → [-C₅H₂N(N=C-R-C=N)-]n + 4n H₂O

This process is typically carried out in a high-boiling solvent such as polyphosphoric acid (PPA) or in a two-stage process involving solution polymerization followed by solid-state thermal treatment. The properties of the resulting PBI can be tailored by the choice of the dicarboxylic acid comonomer. For instance, the use of aromatic dicarboxylic acids generally imparts greater rigidity and thermal stability to the polymer backbone.

Polyimidazopyrrolones (Pyrrones)

Polyimidazopyrrolones, also known as Pyrrones, are another class of high-performance polymers that can be synthesized from aromatic tetraamines. The synthesis of Pyrrones from Pyridine-2,3,5,6-tetraamine would theoretically involve a polycondensation reaction with an aromatic dianhydride.

While specific literature detailing the synthesis of Pyrrones directly from Pyridine-2,3,5,6-tetraamine is limited, the general synthetic route for Pyrrone formation from other aromatic tetraamines is well-established. This reaction typically proceeds through the formation of a poly(amino amic acid) intermediate, which then undergoes a two-step thermal cyclodehydration to first form a poly(amino imide) and subsequently the final polyimidazopyrrolone.

The proposed reaction for the synthesis of a Pyrrone from TAP and a generic aromatic dianhydride is as follows:

n H₂N(NH₂)C₅H₂N(NH₂)NH₂ + n (CO)₂O-R-O(CO)₂ → [-C₅H₂N(NH₂)(NHCO-R(COOH)-CONH)-]n → [-C₅H₂N(N=C-R(COOH)-C=N)-]n + 2n H₂O → [-C₅H₂N(N=C-R(=CO)-C=N)-]n + 4n H₂O

The synthesis is usually carried out in aprotic polar solvents such as N-methyl-2-pyrrolidone (NMP) or N,N-dimethylacetamide (DMAc). The properties of the resulting Pyrrone would be influenced by the structure of the dianhydride used.

Table 2: Comparison of PBI and Pyrrone Synthesis from Aromatic Tetraamines

FeaturePolybenzimidazoles (PBIs)Polyimidazopyrrolones (Pyrrones)
Comonomer Dicarboxylic Acid or derivativeAromatic Dianhydride
Intermediate Poly(amino amide)Poly(amino amic acid)
Final Polymer Structure Contains benzimidazole ringsContains fused imidazole and imide rings (imidazopyrrolone)
Reaction Solvent Typically Polyphosphoric Acid (PPA)Aprotic polar solvents (e.g., NMP, DMAc)
General Properties Excellent thermal and chemical stabilityExceptional thermal and oxidative stability, often with ladder-like structures

Coordination Chemistry and Metal Complexes of Pyridine 2,3,5,6 Tetraamine

Pyridine-2,3,5,6-tetraamine as a Polydentate Ligand

The molecular architecture of Pyridine-2,3,5,6-tetraamine inherently predestines it to function as a polydentate ligand. A polydentate ligand is a chemical species that can form multiple bonds to a central metal atom. In the case of Pyridine-2,3,5,6-tetraamine, it possesses four exocyclic amino groups and one endocyclic pyridine (B92270) nitrogen atom, all of which can serve as coordination sites. This multi-point attachment capability enables it to act as a powerful chelating agent, forming stable complexes with a variety of transition metals. The spatial arrangement of the amino groups on the pyridine ring allows for diverse binding modes, a critical factor in the design of coordination polymers and other complex supramolecular structures.

Chelation with Transition Metals (e.g., Cu(II), Zn(II), Mn(II/III), Pt)

Pyridine-2,3,5,6-tetraamine exhibits a strong affinity for transition metal ions, forming chelate complexes of varying stability and geometry. The chelation process involves the formation of two or more separate coordinate bonds between the polydentate ligand and a single central metal atom. While specific structural data for complexes of Pyridine-2,3,5,6-tetraamine with all the listed metals are not extensively documented in publicly available literature, the coordination behavior can be inferred from studies of similar pyridine and amine-based ligands.

For instance, pyridine derivatives are well-known to coordinate with a wide range of transition metal ions. nih.gov The stability of these complexes is influenced by factors such as the nature of the metal ion and the ligand. Trivalent metals generally form more stable complexes than divalent and monovalent ions due to stronger electrostatic attraction.

The table below summarizes the typical coordination behavior of transition metals with related pyridine-based ligands, which can serve as a predictive model for the behavior of Pyridine-2,3,5,6-tetraamine.

Metal IonTypical Coordination Geometries with Pyridine LigandsPotential Chelation with Pyridine-2,3,5,6-tetraamine
Cu(II) Distorted Octahedral, Square Pyramidal, Square PlanarThe amino groups and pyridine nitrogen can coordinate to form stable five- or six-membered chelate rings.
Zn(II) Tetrahedral, Distorted Octahedral, Trigonal-Bipyramidal, Square-PyramidalThe flexible coordination geometry of Zn(II) allows for the formation of various complex structures. libretexts.orgnih.gov
Mn(II/III) Distorted OctahedralCan form stable complexes, with Mn(III) complexes often exhibiting Jahn-Teller distortion.
Pt(II) Square PlanarThe strong preference of Pt(II) for square planar geometry would likely be satisfied by coordination with two or more donor atoms from the ligand.

This table is based on the general coordination chemistry of the listed metal ions with pyridine and amine ligands, as specific data for Pyridine-2,3,5,6-tetraamine complexes is limited.

Coordination Modes and Geometries of Metal Complexes

The coordination of Pyridine-2,3,5,6-tetraamine to a metal center can occur through various modes, depending on the metal ion's coordination preferences, the steric environment, and the reaction conditions. The endocyclic pyridine nitrogen and the four exocyclic amino groups all represent potential donor sites. This can lead to a range of coordination numbers and geometries.

Common coordination geometries observed in transition metal complexes with pyridine-based ligands include octahedral, tetrahedral, and square planar. wikipedia.org For example, Zn(II) complexes with pyridine-2,6-dicarboxylate (B1240393) ligands can adopt strongly distorted octahedral or even fivefold coordination spheres. libretexts.org In contrast, Ni(II) with similar ligands tends to favor more regular octahedral geometries. libretexts.org A study on a Zn(II) complex with terpyridine and pyridine-2,6-dicarboxylate revealed an octahedral geometry. academie-sciences.fr Similarly, a Mn(III) complex with pyridine-2,3-dicarboxylic acid was found to have a distorted octahedral geometry. purdue.edu

The versatile binding modes of Pyridine-2,3,5,6-tetraamine make it a valuable component in the construction of coordination polymers, where it can bridge multiple metal centers to form one-, two-, or three-dimensional networks.

Ligand Field Theory and Electronic Effects in Pyridine-Tetraamine Complexes

Ligand Field Theory (LFT) provides a framework for understanding the electronic structure and properties of transition metal complexes. wikipedia.org It considers the interaction between the metal d-orbitals and the orbitals of the surrounding ligands. This interaction leads to the splitting of the d-orbitals into different energy levels, the magnitude of which is denoted by Δ (the ligand field splitting parameter). libretexts.org

In an octahedral complex, the d-orbitals split into two sets: the lower-energy t2g orbitals (dxy, dxz, dyz) and the higher-energy eg orbitals (dz², dx²-y²). chemistnotes.com In a tetrahedral complex, the splitting is inverted and smaller, with the eg orbitals being lower in energy than the t2g orbitals. chemistnotes.com The magnitude of Δ is influenced by the nature of the ligands, with strong-field ligands causing a larger splitting than weak-field ligands.

Pyridine is generally considered a moderately strong-field ligand, while amine groups are also significant σ-donors. The four amino groups in Pyridine-2,3,5,6-tetraamine are expected to be strong σ-donors, contributing to a relatively large ligand field splitting. This can have several consequences for the electronic properties of the resulting complexes:

Color: The energy of the d-d electronic transitions, which are responsible for the color of many transition metal complexes, is related to the magnitude of Δ. A larger Δ corresponds to the absorption of higher-energy (shorter wavelength) light.

Magnetic Properties: For metal ions with d4 to d7 electron configurations, the magnitude of Δ relative to the spin-pairing energy determines whether a high-spin or low-spin complex is formed. A large Δ favors the formation of low-spin complexes, where electrons pair up in the lower-energy d-orbitals before occupying the higher-energy orbitals.

Formation of Metal-Organic Frameworks (MOFs) and Covalent Organic Frameworks (COFs)

The unique structural and electronic properties of Pyridine-2,3,5,6-tetraamine make it an excellent candidate as a building block for the construction of porous crystalline materials such as Metal-Organic Frameworks (MOFs) and Covalent Organic Frameworks (COFs).

Pyridine-2,3,5,6-tetraamine as a Building Block for MOF/COF Synthesis

The tetra-functional nature of Pyridine-2,3,5,6-tetraamine, with its four reactive amino groups and the pyridine nitrogen, allows it to act as a multitopic linker in the synthesis of extended frameworks. In the context of MOF synthesis, the amino groups and the pyridine nitrogen can coordinate to metal ions or clusters, leading to the formation of robust, porous networks. The geometry of the ligand plays a crucial role in determining the topology of the resulting framework.

For COF synthesis, the amino groups are particularly useful as they can undergo condensation reactions with aldehydes to form stable imine linkages. This is a common strategy for the construction of 2D and 3D COFs. While specific COFs synthesized directly from Pyridine-2,3,5,6-tetraamine are not widely reported, the principle has been well-established with structurally similar multifunctional amine- and pyridine-containing molecules, such as 2,4,6-tris(4-aminophenyl)pyridine. rsc.org

The table below presents examples of MOFs and COFs constructed from pyridine-based and amino-functionalized building blocks, illustrating the potential of Pyridine-2,3,5,6-tetraamine in this area.

Framework TypeBuilding BlocksResulting Framework Properties
MOF Pyridine-tricarboxylate and Zn(II)A 3D framework with a rare topological net.
MOF Amino-functionalized dicarboxylate and Cu(II)A framework exhibiting fluorescence and sensing capabilities. iu.edu.sa
COF 2,4,6-tris(4-aminophenyl)pyridine and 2,5-dibromobenzene-1,4-dicarbaldehydeA 2D COF with high crystallinity and a large surface area, suitable for adsorption applications. rsc.org
COF Tetra(4-aminophenyl)porphyrin and various aldehydesPorphyrin-based COFs with applications in gas adsorption, sensing, and catalysis. researchgate.net

This table provides examples of frameworks built from analogous ligands to demonstrate the potential of Pyridine-2,3,5,6-tetraamine as a building block.

Design Principles for Tetraaminopyridine-Based Frameworks

The design of MOFs and COFs based on Pyridine-2,3,5,6-tetraamine relies on the principles of reticular chemistry, where the geometry of the building blocks dictates the topology of the resulting framework. The C4-symmetric nature of the tetraamine (B13775644) makes it an ideal candidate for constructing 2D porous networks.

Key design principles include:

Choice of Co-linker: In COF synthesis, the geometry and length of the co-linker (e.g., a dialdehyde) will influence the pore size and shape of the resulting framework. The use of linear, triangular, or tetrahedral co-linkers can lead to different network topologies.

Functionalization: The amino groups of Pyridine-2,3,5,6-tetraamine can be pre- or post-synthetically modified to introduce other functional groups into the framework. This can be used to tune the chemical properties of the pores, for example, to enhance selectivity for gas adsorption or to introduce catalytic sites.

Intermolecular Interactions: Non-covalent interactions, such as hydrogen bonding and π-π stacking, can play a significant role in the assembly and stability of the framework. The amino groups and the pyridine ring of the ligand can participate in such interactions.

By carefully selecting the building blocks and reaction conditions, it is possible to design and synthesize tetraaminopyridine-based frameworks with tailored pore sizes, shapes, and functionalities for specific applications in areas such as gas storage, separation, and catalysis.

Porous Architectures and Their Potential for Gas Adsorption or Catalysis

The tetra-functional nature of Pyridine-2,3,5,6-tetraamine makes it an ideal C₄-symmetric building block for the construction of porous crystalline materials, such as Covalent Organic Frameworks (COFs). COFs are a class of materials built from organic precursors linked by strong covalent bonds, resulting in structures with inherent porosity and high surface areas, which are promising for applications in gas storage, catalysis, and separation.

In a typical synthesis, the free base form of the tetraamine can be reacted with C₂-symmetric linkers, like dialdehydes, via Schiff base condensation to create crystalline, imine-linked frameworks. The geometry of the tetraamine monomer is predicted to direct the formation of a porous, sheet-like structure. While specific COFs derived directly from Pyridine-2,3,5,6-tetraamine are not yet widely reported, the principle is well-established with structurally similar monomers. For instance, pyridine-based COFs have been successfully constructed using other multi-functional pyridine-containing amines, such as 2,4,6-tris(4-aminophenyl)pyridine, to create efficient adsorbents for pollutants like rhodamine B. rsc.org

The potential applications of such porous architectures are significant:

Gas Adsorption: Metal-Organic Frameworks (MOFs), which share structural principles with COFs, have demonstrated considerable potential for gas adsorption. For example, MOFs constructed with Co(II) and bipyridine linkers show significant nitrogen and hydrogen adsorption capacities. rsc.org The incorporation of the highly functionalized Pyridine-2,3,5,6-tetraamine into such frameworks could enhance gas uptake due to the increased number of active sites. The amino groups within the pores can create strong interactions with gas molecules like CO2, a principle seen in other amino-functionalized MOFs. researchgate.net

Catalysis: The porous nature of these frameworks allows for the diffusion of substrates to active catalytic sites within the material. The pyridine nitrogen and the amine groups can coordinate with metal ions, creating stable and well-defined catalytic centers. The introduction of pyridine into a cobalt-based MOF was shown to induce a structural reconfiguration from a 3D to an ultrathin 2D framework, which significantly enhanced its electrocatalytic activity for the oxygen evolution reaction (OER) by exposing more metal active sites. rsc.org This highlights the potential of using Pyridine-2,3,5,6-tetraamine to design highly active heterogeneous catalysts.

Coordination Polymers and Supramolecular Assemblies

The ability of Pyridine-2,3,5,6-tetraamine to act as a versatile building block, or tecton, is central to its use in constructing coordination polymers and supramolecular assemblies. Its multiple coordination sites can be exploited to link metal centers into extended one-, two-, or three-dimensional networks.

Self-Assembly Processes and Directed Crystal Growth

Coordination-driven self-assembly is a powerful strategy for constructing complex, well-defined architectures from molecular components. Pyridine-2,3,5,6-tetraamine is a potent tecton for crafting multidentate ligands that engage in programmed self-assembly. A primary method for elaborating this scaffold is through Schiff base condensation with various aldehydes, yielding tetra-imine ligands. The choice of aldehyde, the flexibility of the resulting imine arms, and the inherent directionality of the pyridine nitrogen all encode specific information into the ligand's framework, directing the final supramolecular outcome.

The principles of self-assembly are well-demonstrated with related pyridine-based ligands like terpyridine. Terpyridine motifs readily form stable ⟨tpy-M-tpy⟩ connections with a range of transition metal ions (e.g., Fe(II), Zn(II), Cd(II)), which have been used to construct elaborate discrete structures such as macrocycles and cages, as well as infinite supramolecular polymers. nih.gov The generation of these architectures relies on matching the geometric preferences of the metal ion with the binding sites of the ligand. semanticscholar.org Similarly, Pyridine-2,3,5,6-tetraamine and its derivatives can be expected to self-assemble with metal ions to form predictable, stable coordination polymers, with the final structure directed by reaction conditions such as temperature and solvent, as seen in the formation of other pyridine-containing coordination polymers via hydrothermal methods. mdpi.com

Intermolecular Interactions in Solid-State Structures

Non-covalent interactions are the primary driving forces that govern the three-dimensional arrangement of molecules in the solid state. For Pyridine-2,3,5,6-tetraamine and its derivatives, hydrogen bonding is expected to be the most dominant of these interactions. The four exocyclic amine groups provide a multitude of hydrogen bond donors (N-H), while the lone pairs on both the amine and pyridine nitrogens act as hydrogen bond acceptors. researchgate.net

This capacity for extensive and robust intermolecular networking can be inferred from the crystal structures of related poly-functionalized heterocyclic compounds.

Hydrogen Bonding Networks: Studies on pyrazine (B50134) and pyrimidine (B1678525) derivatives with multiple amide or amine groups reveal intricate networks of N—H⋯N and N—H⋯O hydrogen bonds. researchgate.net These interactions effectively link individual molecules into layers, which are then further assembled into three-dimensional frameworks through additional, weaker interactions like C—H⋯O bonds. researchgate.net It is highly probable that Pyridine-2,3,5,6-tetraamine would exhibit analogous, if not more complex, hydrogen-bonding patterns, leading to highly ordered solid-state structures. In the crystal structure of a related compound, 2,3,5,6-tetrakis-(pyridin-2-yl)pyrazine, hydrogen peroxide molecules form hydrogen-bonded chains that are then linked to the pyridine groups of the main molecule via O—H⋯N bonds, showcasing the critical role of these interactions in crystal packing. nih.gov

Other Interactions: Beyond hydrogen bonding, attractive forces between aromatic rings (π-π stacking) can also contribute to the stability of the solid-state structure.

Table 1: Potential Intermolecular Interactions in Pyridine-2,3,5,6-tetraamine Derived Structures This table is generated based on expected interactions and data from analogous compounds.

Interaction Type Donor Acceptor Role in Solid State
Hydrogen Bond Amine (N-H) Pyridine Nitrogen Directs assembly of primary structural motifs.
Hydrogen Bond Amine (N-H) Amine Nitrogen Forms intermolecular links, creating layers or chains.
Hydrogen Bond Amine (N-H) Oxygen (from solvent/counter-ion) Incorporates other species into the crystal lattice.
π-π Stacking Pyridine Ring (π-system) Pyridine Ring (π-system) Stabilizes layered structures through aromatic attraction.
C-H···π Interaction Aliphatic/Aromatic C-H Pyridine Ring (π-system) Further stabilizes the 3D packing of molecules.

Metal-Ligand Reactivity and Catalysis

The amine groups and the pyridine nitrogen of Pyridine-2,3,5,6-tetraamine can coordinate with various metal ions to form stable metal complexes. These complexes are of significant research interest for their potential catalytic activity, drawing parallels to the well-established field of transition metal pyridine complexes, which are employed in a wide range of chemical transformations. wikipedia.org

Catalytic Applications of Pyridine-2,3,5,6-tetraamine Derived Metal Complexes

While specific catalytic applications for complexes derived exclusively from Pyridine-2,3,5,6-tetraamine are not yet broadly documented, the catalytic potential is inferred from numerous examples of related pyridine-based coordination compounds. The incorporation of metal ions into a ligand scaffold creates a reactive center that can facilitate chemical reactions.

Potential Homogeneous Catalysis: Many pyridine-containing transition metal complexes are active homogeneous catalysts. wikipedia.org For example, Crabtree's catalyst, an iridium complex, is widely used for hydrogenations. wikipedia.org It is plausible that complexes of Pyridine-2,3,5,6-tetraamine with metals like cobalt, nickel, or palladium could catalyze reactions such as heterocyclization or oligomerization, similar to other metal-pyridine systems. wikipedia.orgresearchgate.net

Potential Heterogeneous Catalysis: When used as building blocks for MOFs or coordination polymers, Pyridine-2,3,5,6-tetraamine-metal complexes can function as robust heterogeneous catalysts. These solid-state catalysts offer advantages in terms of separation and reusability.

Henry Reactions: Coordination polymers based on a pyridine-tricarboxylate ligand and metals such as Mn(II), Cu(II), and Ni(II) have been successfully employed as heterogeneous catalysts for the Henry reaction (a carbon-carbon bond-forming reaction), achieving high product yields. mdpi.com

Oxidation Reactions: Pyridine-containing MOFs have demonstrated efficacy in electrocatalytic oxidation, specifically the oxygen evolution reaction (OER). rsc.org The well-defined metal sites within the porous framework act as the active centers for catalysis.

Table 2: Potential Catalytic Applications based on Analogous Pyridine Systems

Catalytic Reaction System Type Metal Center (Example) Role of Pyridine Ligand Reference Analogy
Hydrogenation Homogeneous Iridium (Ir) Stabilizes the metal center and modulates its reactivity. wikipedia.org
Heterocyclization Homogeneous Cobalt (Co) Participates in the formation of the catalytic species. researchgate.net
Henry Reaction Heterogeneous (CP) Copper (Cu), Nickel (Ni) Forms the structural backbone of the porous catalyst. mdpi.com
Oxygen Evolution Heterogeneous (MOF) Cobalt (Co), Iron (Fe) Creates accessible and active metal sites in a 2D structure. rsc.org

Mechanisms of Catalysis in Homogeneous and Heterogeneous Systems

The mechanism of catalysis depends on whether the complex acts in a homogeneous or heterogeneous system.

In homogeneous catalysis , the catalytic cycle typically involves the metal center of the soluble complex. Key mechanistic steps often include:

Substrate Coordination: The reactant molecules bind to the metal center, often by displacing a weakly bound solvent molecule.

Activation: The metal ion activates the substrate, for example, by altering its electron density.

Transformation: The reaction occurs within the coordination sphere of the metal (e.g., via migratory insertion, oxidative addition, or reductive elimination).

Product Release: The product dissociates from the metal center, regenerating the catalyst for the next cycle. The pyridine-based ligand remains coordinated throughout, influencing the stability, solubility, and electronic properties of the metal center. jscimedcentral.com

In heterogeneous catalysis , such as with MOFs or coordination polymers, the mechanism is intrinsically linked to the solid-state structure.

Substrate Diffusion: The porous nature of the framework allows reactant molecules to diffuse into the interior of the material.

Adsorption and Activation: Reactants bind to active sites, which are often coordinatively unsaturated metal centers (also known as open metal sites) within the framework. researchgate.net The high stabilization energy of molecules like pyridine on these sites supports the concept of strong substrate binding. researchgate.net

Surface Reaction: The catalytic transformation occurs at this activated site. The defined pores of the framework can also impart size or shape selectivity, allowing only certain substrates to reach the active sites.

Product Desorption: The product molecules desorb from the active site and diffuse out of the framework, leaving the catalytic site available for the next reaction cycle. mdpi.com

Advanced Materials Applications Derived from Pyridine 2,3,5,6 Tetraamine Trihydrochloride

High-Performance Polymer Science

The unique molecular structure of Pyridine-2,3,5,6-tetraamine is particularly advantageous for creating thermally stable aromatic polymers through step-growth polymerization. The incorporation of the pyridine (B92270) nucleus into the polymer backbone can enhance solubility without compromising thermal stability. core.ac.uk

Polyimides are a class of high-performance polymers renowned for their exceptional thermal stability, mechanical strength, and chemical resistance. core.ac.uk The synthesis of polyimides containing pyridine bridges from tetraaminopyridine typically involves a two-step polycondensation reaction with aromatic tetracarboxylic dianhydrides. researchgate.netresearchgate.net The first step, conducted at ambient temperatures in a dipolar aprotic solvent like N,N-dimethylacetamide (DMAc) or N-methylpyrrolidinone (NMP), yields a soluble poly(amic acid) precursor. vt.edu The second step involves cyclization of the poly(amic acid) to the final polyimide, which can be achieved through thermal treatment or chemical imidization using reagents like acetic anhydride (B1165640) and pyridine. vt.edu

The incorporation of the pyridine moiety into the polyimide backbone has a significant impact on the polymer's properties. The nitrogen atom in the pyridine ring can increase dipole-dipole interactions, which often improves the solubility of the resulting polymer in organic solvents. core.ac.uk This enhanced processability is a key advantage, as many high-performance aromatic polymers are notoriously insoluble. vt.edu

Characterization of these polyimides confirms their robust nature. Fourier-transform infrared (FTIR) spectroscopy is used to verify the imide ring formation, showing characteristic absorption bands for imide carbonyl stretching. researchgate.net Thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC) are employed to evaluate thermal properties. Polyimides derived from pyridine-containing diamines exhibit high glass transition temperatures (Tg), often in the range of 236–300°C, and high decomposition temperatures (T5% weight loss), typically between 470–492°C, indicating excellent thermal stability. researchgate.net These polymers also form strong, flexible films with impressive mechanical properties. core.ac.ukresearchgate.net

Table 1: Thermal and Mechanical Properties of Representative Pyridine-Based Polyimide Films

Dianhydride MonomerGlass Transition Temp. (Tg) (°C)5% Weight Loss Temp. (Td5) (°C)Tensile Strength (MPa)Elongation at Break (%)
Dianhydride A236470725
Dianhydride B3004929012
Dianhydride C204.5527.788.67.2
Dianhydride D237.4552.090.48.7

Data synthesized from representative values found in literature for pyridine-containing polyimides. core.ac.ukresearchgate.net

The tetra-functional nature of 2,3,5,6-tetraaminopyridine makes it a valuable monomer for a range of other thermostable polymers beyond polyimides.

Polybenzimidazoles (PBIs): PBIs are known for their outstanding thermal and chemical stability. mdpi.com They are typically synthesized through the high-temperature polycondensation of a tetraamine (B13775644) with a dicarboxylic acid or its derivatives in a high-boiling solvent like polyphosphoric acid (PPA). benicewiczgroup.com When Pyridine-2,3,5,6-tetraamine is used, the resulting PBI incorporates the pyridine ring into its backbone. This modification can enhance the number of basic sites in the polymer, which is particularly useful for applications like high-temperature polymer electrolyte membrane fuel cells, where it can improve proton conductivity. benicewiczgroup.com Pyridine-based PBIs maintain the exceptional thermal stability characteristic of the PBI class, with decomposition temperatures often exceeding 460°C. mdpi.com

Pyrrones: Pyrrones, also known as polybenzimidazopyrrolones, are ladder or semi-ladder polymers that exhibit remarkable thermal and oxidative stability. Their synthesis involves the reaction of a tetraamine with a tetracarboxylic dianhydride. The use of 2,3,5,6-tetraaminopyridine as the tetraamine monomer leads to the formation of rigid polymer chains with extensive fused aromatic systems, contributing to their high thermal stability.

BB Polymer: The term "BB Polymer" often refers to polypyridobisimidazole, a rigid-rod polymer known for its exceptional thermal stability and mechanical strength, making it suitable for aerospace and military applications. mdpi.com The synthesis of this polymer, also known by trade names like M5, uses 2,3,5,6-tetraaminopyridine hydrochloride as a key monomer, which is polycondensed with 2,5-dihydroxyterephthalic acid. The resulting polymer has a fully aromatic, rigid-rod structure that leads to the formation of liquid crystalline solutions, enabling the spinning of high-strength fibers.

The properties of polymers derived from 2,3,5,6-tetraaminopyridine are directly linked to its unique chemical structure. vt.edu Understanding these structure-property relationships is crucial for designing new materials with specific characteristics. nih.govmdpi.com

Thermal Stability: The presence of the aromatic pyridine ring in the polymer backbone is a primary contributor to the high thermal stability observed in these materials. core.ac.uk The rigid structure and strong covalent bonds within the aromatic systems require high energy for thermal degradation. For ladder polymers like polypyridobisimidazole, the double-stranded chain structure further enhances this stability.

Solubility and Processability: A major challenge with high-performance aromatic polymers is their poor solubility, which complicates processing. vt.edu The incorporation of the pyridine unit can improve solubility. The polar nitrogen atom in the pyridine ring can engage in stronger dipole-dipole interactions with polar aprotic solvents, disrupting the strong inter-chain packing and allowing the solvent to solvate the polymer chains more effectively. core.ac.uk

Mechanical Properties: The rigidity of the tetraaminopyridine monomer contributes to high modulus and tensile strength in the final polymers. researchgate.netrsc.org In rigid-rod polymers like polypyridobisimidazole, the stiff backbone allows for a high degree of molecular alignment during fiber spinning, leading to exceptionally high tensile strength and modulus. However, this same rigidity can also lead to lower elongation at break compared to more flexible polymers. core.ac.ukresearchgate.net

Chemical Properties: The basic nitrogen atom of the pyridine ring can act as a site for protonation. This property is exploited in applications such as fuel cell membranes, where the pyridine units can be doped with acids like phosphoric acid to create proton conduction pathways. benicewiczgroup.com

Functional Materials and Devices

Beyond high-performance structural polymers, derivatives of Pyridine-2,3,5,6-tetraamine trihydrochloride are explored for their utility in functional materials and electronic devices.

The nitrogen-rich structure of 2,3,5,6-tetraaminopyridine and its derivatives makes them promising candidates for electrochemical applications. The multiple nitrogen sites can act as redox-active centers and can also chelate metal ions, which is useful in catalysis and energy storage.

Polymers and covalent organic frameworks (COFs) synthesized from tetraaminopyridine can create porous, high-surface-area materials. These materials can be used as electrodes in supercapacitors or batteries. The nitrogen atoms can enhance the pseudocapacitive performance by providing active sites for Faradaic reactions, and their porous nature facilitates rapid ion transport, leading to high power density. Furthermore, the excellent chemical and thermal stability of these polymers ensures long-term cycling stability for energy storage devices. Ruthenium complexes based on related tetra(pyridine-2-yl)pyrazine ligands have been studied for their electrochemical properties and conductance, demonstrating that such nitrogen-rich cores can be integrated into electronically active molecular systems. researchgate.netnih.gov

In the field of optoelectronics, organic compounds with specific electronic properties are used as building blocks for devices like Organic Light Emitting Diodes (OLEDs). These devices rely on a series of organic layers for charge injection, transport, and light emission. The materials used often consist of complex, conjugated molecular systems.

While not a final material itself, Pyridine-2,3,5,6-tetraamine can serve as a versatile intermediate for synthesizing larger, more complex molecules used in OLEDs. Its multiple amino groups provide reactive sites for building out conjugated structures. For example, the amino groups can be reacted with other aromatic molecules to extend the π-conjugated system, which is essential for tuning the electronic energy levels (HOMO/LUMO) of the material. By carefully designing these reactions, it is possible to create novel host materials, charge-transport materials, or emissive dopants with tailored optoelectronic properties for next-generation displays and lighting.

Development of Chemosensors and Molecular Recognition Systems (General Pyridine Derivatives)

The pyridine motif is a fundamental component in the design of chemosensors and molecular recognition systems due to the electron-donating properties of the nitrogen heteroatom, which can engage in various intermolecular interactions. nih.govnih.gov Pyridine derivatives have been successfully employed to create highly effective sensors for a wide range of analytes, including cations, anions, and neutral molecules. nih.gov These systems often rely on changes in optical properties, such as fluorescence or color, upon binding with the target species. mdpi.comresearchgate.net

Fluorescent chemosensors based on pyridine derivatives have shown significant promise for detecting toxic heavy metal ions. mdpi.com For instance, certain 2-amino-3-cyanopyridine (B104079) derivatives exhibit a selective fluorometric response to Cr²⁺ ions. mdpi.com The binding mechanism is often attributed to the coordination of the metal ion with the nitrogen atoms of the pyridine ring. mdpi.com Similarly, other pyridine-based sensors have been developed for the rapid identification of ions like Hg²⁺, Ni²⁺, and Co²⁺ in aqueous environments. mdpi.com Beyond metal ions, specialized pyridine derivatives have been synthesized to act as fluorescent probes for organic molecules, such as formaldehyde, where detection is signaled by a distinct fluorescence enhancement and a visible color change. researchgate.net

The versatility of the pyridine ring extends to molecular recognition in biological systems and enantioselective sensing. Chiral macrocycles incorporating a pyridine unit have been designed for the enantiomeric recognition of amino acid derivatives, demonstrating selective binding towards specific enantiomers. ulakbim.gov.tr In the context of enzyme inhibition, pyridine and pyrimidine (B1678525) derivatives have been studied for their molecular recognition capabilities within the active sites of cholinesterases, highlighting the importance of the pyridine scaffold in designing targeted therapeutic agents. nih.gov The ability of the pyridine ring to participate in hydrogen bonding and π-π stacking interactions is crucial for its role in molecular recognition. nih.gov

Pyridine Derivative Type Target Analyte Sensing Mechanism Key Finding
2-Amino-3-cyanopyridineToxic Metal Ions (Cr²⁺, Hg²⁺, Ni²⁺, Co²⁺)FluorescenceSelective and rapid identification in environmental water samples. mdpi.com
3,3'-(4-(2-amino-4,5-dimethoxyphenyl)pyridine-2,6-diyl)dianilineFormaldehydeFluorescence Enhancement / ColorimetricEmission wavelength shifts from 526 nm to 480 nm upon detection. researchgate.net
Pyridine-15-crown-5 type ligandsAmino Acid Ester DerivativesEnantioselective Binding (¹H NMR)Exhibited strong complexing and enantioselective binding for the L-enantiomer. ulakbim.gov.tr
Pyridine-pyrazole derivativesAluminum Ions (Al³⁺)Fluorescence / ColorimetricEffectively and selectively recognized Al³⁺ in buffered aqueous solutions. nih.gov
2-aminopyridine moietyMetal Ions (Fe³⁺, Cu²⁺)ChelationThe two adjacent nitrogen atoms in the moiety enable chelation of metal ions. nih.gov

Applications in Synthetic Organic Chemistry as Building Blocks

Pyridine-2,3,5,6-tetraamine, typically handled and stored in its more stable trihydrochloride salt form, is a valuable building block in synthetic organic chemistry. mdpi.comsigmaaldrich.com Its highly functionalized structure, featuring four amino groups symmetrically positioned on a pyridine core, makes it an important monomer for the synthesis of high-performance materials and complex heterocyclic systems. mdpi.com The tetra-functional nature of the molecule allows it to participate in step-growth polymerization reactions, leading to the formation of robust aromatic polymers with desirable properties. mdpi.com

The strategic arrangement of the four exocyclic amino groups, combined with the endocyclic pyridine nitrogen, provides multiple reactive sites. This architecture is fundamental to its utility as a precursor for constructing larger, more complex molecular frameworks. Its role as a monomer is particularly significant in the field of materials science for creating polymers with high thermal stability and strength, suitable for demanding applications. mdpi.com

Precursors for Complex Organic Molecule Synthesis

The primary application of this compound as a precursor is in the synthesis of advanced polymers. It is a key monomer in the preparation of high-performance polymers such as polypyridobisimidazole (PIPD). mdpi.com The synthesis of the tetraamine itself involves a two-step process starting from 2,6-diaminopyridine (B39239) (DAP), which is first nitrated and then subjected to hydrogenation to yield the target compound. mdpi.com

The synthesis route highlights its position as a crucial intermediate:

Nitration: 2,6-diaminopyridine is treated with a mixture of oleum (B3057394) and fuming nitric acid to produce 2,6-diamino-3,5-dinitropyridine (DADNP). mdpi.com

Hydrogenation: The resulting DADNP is then reduced, for example, using a H₂/Pd/C system in ethanol (B145695). This step converts the two nitro groups into amino groups. mdpi.com

Salt Formation: The final product, 2,3,5,6-tetraaminopyridine (TAP), is extremely sensitive to air oxidation. Therefore, it is isolated as its stable trihydrochloride salt (TAP·3HCl) by introducing hydrochloric acid, which facilitates purification and storage. mdpi.com

This stable salt can then be used in subsequent polymerization reactions where the highly reactive free tetraamine is generated in situ to react with other monomers, leading to the formation of complex and robust polymer chains. mdpi.com

Scaffolds for Multi-Substituted Pyridines

The pyridine ring is a ubiquitous scaffold in medicinal chemistry and materials science. nih.govnih.gov The introduction of various substituents onto the pyridine core can profoundly influence the molecule's physicochemical properties, including its biological activity, metabolic stability, and permeability. nih.gov Pyridine-2,3,5,6-tetraamine represents an advanced, pre-functionalized scaffold. Rather than being a starting point for introducing initial substitutions onto a bare ring, it serves as a C₄-symmetric platform where the four existing amino groups are poised for further derivatization.

This tetra-substituted scaffold offers a unique geometric arrangement of reactive sites, enabling the synthesis of complex, multi-dimensional structures. The amino groups can be targeted for a variety of chemical transformations, allowing for the systematic construction of:

Coordination Complexes: The multiple nitrogen atoms can act as ligands, chelating to metal ions to form stable complexes. mdpi.com

Supramolecular Architectures: The amine functionalities can be modified to introduce recognition motifs, directing the self-assembly of intricate supramolecular structures.

Cross-linked Polymers: The four reactive sites can be used to form extensive cross-linked networks, creating highly durable materials.

The utility of the pyridine scaffold is demonstrated in the vast number of FDA-approved drugs and natural products that contain this heterocycle. nih.govlifechemicals.com By starting with a tetra-aminated pyridine, chemists have a versatile and powerful platform for building new generations of functional molecules and materials.

Computational and Theoretical Investigations of Pyridine 2,3,5,6 Tetraamine Trihydrochloride

Quantum Chemical Studies on Electronic Structure and Reactivity

Quantum chemical methods are employed to model the electronic behavior of the molecule, which governs its structure, stability, and chemical reactivity.

Density Functional Theory (DFT) is a robust computational method used to investigate the electronic structure and ground-state properties of molecules. researchgate.net For pyridine (B92270) derivatives, DFT calculations, often using functionals like B3LYP with various basis sets (e.g., 6-31G(d), 6-311G**), are standard for predicting molecular geometries. researchgate.netresearchgate.net These calculations yield optimized structures by finding the lowest energy arrangement of atoms, providing data on bond lengths, bond angles, and dihedral angles. nih.govnih.gov

The results from these calculations can be compared with experimental data, such as those from X-ray crystallography, to validate the computational model. nih.gov Beyond geometry, DFT is used to calculate key thermodynamic properties that are critical for understanding the molecule's stability and energy content.

Table 1: Representative Ground State Properties Calculated via DFT

PropertyDescriptionTypical Application
Optimized Geometry The lowest-energy 3D arrangement of atoms, defining bond lengths and angles. nih.govProvides a foundational understanding of the molecule's shape and steric properties.
Heat of Formation (HOF) The change in enthalpy when one mole of the compound is formed from its constituent elements in their standard states.Used to assess the energetic performance of derivatives, particularly in materials science.
Molecular Density (ρ) The mass per unit volume of the molecule.A critical parameter in predicting the performance of energetic materials.
Vibrational Frequencies The frequencies at which the molecule's bonds vibrate.Used to predict infrared (IR) spectra and confirm stable energy minima. researchgate.net

Molecular Orbital Analysis and Charge Distribution (e.g., ESP maps)

The reactivity of Pyridine-2,3,5,6-tetraamine is fundamentally linked to its frontier molecular orbitals: the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The HOMO-LUMO energy gap is a crucial indicator of chemical reactivity and kinetic stability. mdpi.com DFT calculations are routinely used to determine the energies and spatial distributions of these orbitals. researchgate.netmdpi.com

The distribution of electric charge within the molecule is also a key determinant of its behavior. The nitrogen atom in the pyridine ring, being more electronegative than the carbon atoms, creates a dipole moment and an uneven electron distribution. This effect is further modulated by the four electron-donating amine groups.

Electrostatic Potential (ESP) maps are visual tools generated from computational calculations that illustrate the charge distribution on the molecule's surface. These maps are color-coded to show regions of varying electron density:

Red areas indicate regions of high electron density and negative electrostatic potential, which are susceptible to electrophilic attack.

Blue areas represent regions of low electron density and positive electrostatic potential, which are favorable sites for nucleophilic attack.

For Pyridine-2,3,5,6-tetraamine, ESP maps would likely show negative potential around the pyridine nitrogen's lone pair and positive potential near the amine hydrogen atoms, highlighting their roles in coordination chemistry and hydrogen bonding.

The presence of five basic nitrogen atoms (one in the pyridine ring and four exocyclic amino groups) makes Pyridine-2,3,5,6-tetraamine a polybasic molecule capable of accepting multiple protons. The trihydrochloride salt form indicates that three of these sites are protonated under acidic conditions.

Quantum chemical calculations can be used to study the energetics of protonation. By computing the proton affinity for each nitrogen atom, it is possible to predict the most likely sequence of protonation. The calculations involve determining the change in energy when a proton is added to a specific site. The site with the largest energy release (most negative proton affinity) is the most basic and will be protonated first. These theoretical studies can clarify the relative basicities of the ring and amino nitrogens and determine the most stable structure of the tri-protonated species.

Molecular Dynamics Simulations for Conformation and Dynamics

While quantum mechanics describes the electronic structure, molecular dynamics (MD) simulations are used to study the physical movements and conformational changes of atoms and molecules over time. nih.gov MD simulations model the behavior of a molecule in various environments, such as in solution or as part of a larger assembly, by solving Newton's equations of motion for a system of interacting particles. dtic.milrsc.org

For Pyridine-2,3,5,6-tetraamine, MD simulations can provide insights into:

Conformational Flexibility: How the amine groups rotate and how the molecule flexes in solution.

Solvation: The arrangement and dynamics of solvent molecules around the solute.

Intermolecular Interactions: The formation and breaking of hydrogen bonds with other molecules, which is crucial for understanding its role in self-assembly and as a ligand.

Polymer Dynamics: When used as a monomer, MD can simulate the chain dynamics and bulk properties of the resulting polymers.

These simulations can validate docking results and identify key interactions, such as polar and nonpolar forces, that govern the molecule's binding behavior. nih.gov

Reaction Pathway Modeling and Transition State Characterization

Understanding the mechanisms of reactions involving Pyridine-2,3,5,6-tetraamine, such as its synthesis or its polymerization, requires knowledge of the reaction pathways and the associated energy barriers. Computational methods, particularly DFT, can be used to model these reaction pathways.

This modeling involves:

Identifying Reactants, Products, and Intermediates: Defining the start and end points of a reaction step.

Locating Transition States (TS): A transition state is the highest energy point along the reaction coordinate. Computational algorithms are used to find this first-order saddle point on the potential energy surface.

Calculating Activation Energies: The energy difference between the reactants and the transition state determines the activation energy, which is a key factor controlling the reaction rate.

By mapping out the entire energy profile of a proposed mechanism, researchers can predict the most favorable reaction pathway and gain a deeper understanding of the factors that control the reaction's outcome. For example, in the synthesis of terpyridines, unexpected products can sometimes form, and reaction modeling can help explain why certain pathways are favored over others. mdpi.com

Predictive Modeling for Novel Derivatives and Material Properties

Pyridine-2,3,5,6-tetraamine serves as a versatile building block for creating new molecules and materials. Predictive modeling uses computational techniques to design novel derivatives and forecast their properties before synthesis, saving significant time and resources.

Quantitative Structure-Property Relationship (QSPR) is one such technique. researchgate.net QSPR models are mathematical equations that correlate a molecule's structural or physicochemical properties (descriptors) with a specific property of interest, such as thermal stability, solubility, or biological activity. researchgate.netiajpr.com

For derivatives of Pyridine-2,3,5,6-tetraamine, these models can be used to:

Design High-Performance Polymers: By correlating monomer structure with polymer properties like thermal stability or mechanical strength.

Develop Novel Energetic Materials: Predictive models can estimate properties like heat of formation, density, and detonation velocity for new nitro-substituted derivatives. mdpi.com

Screen for Bioactivity: By predicting the interaction of derivatives with biological targets like enzymes or receptors. iajpr.com

Table 2: Example of Predicted Energetic Properties for Theoretic Polynitro-Derivatives Based on a Pyridine Scaffold

CompoundHeat of Formation (kJ/mol)Density (g/cm³)Detonation Velocity (km/s)Detonation Pressure (GPa)
Derivative A 1025.11.959.8545.2
Derivative B 1339.02.0310.3951.1
HMX (Reference) 296.61.919.1039.3
RDX (Reference) 260.61.828.7534.7

This table is illustrative, based on data for related polynitro-heterocyclic compounds, to demonstrate the output of predictive modeling.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy stands as a cornerstone technique for the structural elucidation of Pyridine-2,3,5,6-tetraamine trihydrochloride in solution. By probing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment of individual atoms, allowing for the confirmation of the compound's complex structure.

¹H, ¹³C, and ¹⁹F NMR for Synthetic and Reaction Monitoring

One-dimensional NMR techniques, including proton (¹H), carbon-13 (¹³C), and fluorine-19 (¹⁹F) NMR, are fundamental tools for routine characterization and for monitoring the progress of synthetic reactions leading to this compound. mdpi.com

¹H NMR spectroscopy provides information on the number and environment of protons in the molecule. For this compound, the spectrum is expected to show signals corresponding to the amine protons and any aromatic protons present on the pyridine ring. The integration of these signals helps in quantifying the number of protons in each environment.

Although not intrinsically part of the molecule, ¹⁹F NMR can be a powerful tool in reaction monitoring if fluorine-containing reagents or intermediates are used in the synthesis of this compound or its derivatives.

A study on the synthesis of 2,3,5,6-tetraaminopyridine hydrochloride salt (TAP·3HCl·H₂O) confirmed the characterization of the product using ¹H-NMR and ¹³C-NMR, highlighting the utility of these techniques in confirming the successful synthesis of this class of compounds. mdpi.com

Table 1: Representative NMR Data for Aromatic Amines and Pyridine Derivatives

NucleusCompound ClassTypical Chemical Shift (δ) Range (ppm)Information Provided
¹HAromatic Amines (Ar-NH₂)3.0 - 5.0Chemical environment of amine protons.
¹HPyridine Ring Protons7.0 - 9.0Electronic environment of the pyridine ring.
¹³CPyridine Ring Carbons120 - 150Carbon skeleton and electronic structure.

Note: This table provides general ranges for related compound classes to illustrate the expected spectral regions for this compound. Actual values for the specific compound may vary.

Advanced NMR Techniques (e.g., 2D NMR) for Complex Systems

For a molecule with multiple similar substituents like this compound, one-dimensional NMR spectra can sometimes be complex and overlapping. In such cases, two-dimensional (2D) NMR techniques are invaluable for unambiguous signal assignment.

COSY (Correlation Spectroscopy) experiments would reveal proton-proton couplings, helping to identify adjacent protons within the molecule. HSQC (Heteronuclear Single Quantum Coherence) and HMBC (Heteronuclear Multiple Bond Correlation) are powerful 2D NMR techniques that correlate proton and carbon signals. HSQC identifies direct one-bond C-H connections, while HMBC reveals longer-range couplings over two to three bonds. These correlations are instrumental in piecing together the molecular structure and confirming the positions of the amine groups on the pyridine ring.

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry (MS) is a vital analytical technique that measures the mass-to-charge ratio (m/z) of ions. It is used to determine the molecular weight of this compound and to gain structural information through the analysis of its fragmentation patterns.

High-Resolution Mass Spectrometry (HR-MS)

High-Resolution Mass Spectrometry (HR-MS) provides highly accurate mass measurements, which can be used to determine the elemental composition of a molecule with a high degree of confidence. For this compound, HR-MS would be used to confirm its molecular formula by comparing the experimentally measured exact mass with the theoretically calculated mass. This is a crucial step in the definitive identification of the compound.

LC-MS for Mixture Analysis

Liquid Chromatography-Mass Spectrometry (LC-MS) is a powerful hyphenated technique that combines the separation capabilities of liquid chromatography with the detection power of mass spectrometry. nih.govnih.gov This is particularly useful for analyzing the purity of this compound samples and for identifying any impurities or byproducts from the synthesis. The liquid chromatograph separates the components of a mixture, which are then introduced into the mass spectrometer for individual detection and identification.

Table 2: Mass Spectrometry Techniques and Their Applications

TechniqueInformation ProvidedApplication for this compound
HR-MSExact mass and elemental composition.Confirmation of the molecular formula.
LC-MSSeparation and identification of components in a mixture.Purity assessment and impurity profiling.
Tandem MS (MS/MS)Structural information from fragmentation patterns.Elucidation of the molecular structure and connectivity.

X-ray Diffraction (XRD) for Solid-State Structure Determination

Table 3: Information Obtained from X-ray Diffraction

ParameterDescription
Unit Cell Dimensions The size and shape of the basic repeating unit of the crystal.
Space Group The symmetry operations that describe the arrangement of molecules in the crystal.
Atomic Coordinates The precise position of each atom in the unit cell.
Bond Lengths The distances between bonded atoms.
Bond Angles The angles between adjacent chemical bonds.
Torsion Angles The dihedral angles that define the conformation of the molecule.
Intermolecular Interactions Information on hydrogen bonds, van der Waals forces, and other non-covalent interactions.

Single-Crystal X-ray Diffraction for Molecular and Supramolecular Structures

Single-crystal X-ray diffraction is a powerful analytical technique that provides precise information about the three-dimensional arrangement of atoms within a crystal. This method allows for the definitive determination of bond lengths, bond angles, and crystal packing, offering unambiguous insights into the molecular and supramolecular structure of a compound.

For a compound like this compound, this analysis would reveal the exact geometry of the tetra-substituted pyridine ring, the protonation sites of the amine groups and the ring nitrogen, and the intricate network of hydrogen bonds formed with the chloride counter-ions and any co-crystallized water molecules. While this technique is fundamental for structural elucidation, detailed crystallographic data, including unit cell parameters and space group for this compound, are not widely available in the reviewed scientific literature. The analysis of related pyridine derivatives by this method confirms its utility in establishing detailed structural frameworks. researchgate.net

Powder X-ray Diffraction (PXRD) for Bulk Material Characterization

In the context of this compound, PXRD would be employed to:

Confirm the crystalline nature of the synthesized bulk material.

Verify the phase purity by comparing the experimental pattern to a theoretical pattern generated from single-crystal data, if available.

Detect the presence of any crystalline impurities or different polymorphic forms.

While research indicates the compound is isolated as a crystalline solid, specific PXRD patterns for this compound are not prominently published in the available literature. mdpi.com

Vibrational Spectroscopy for Functional Group Identification and Interactions

Infrared (IR) Spectroscopy

Infrared (IR) spectroscopy is a widely used technique to identify functional groups and probe the vibrational modes within a molecule. The absorption of infrared radiation at specific frequencies corresponds to the vibrations (stretching, bending) of chemical bonds. In the case of this compound, the IR spectrum provides key information about the amine groups, the pyridine ring, and the effects of protonation.

The product is typically characterized by IR spectroscopy, with observed absorption bands confirming the presence of key functional groups. mdpi.com The spectrum of this compound hydrate (B1144303) shows several characteristic peaks. mdpi.com The broad bands in the 2600-3360 cm⁻¹ region are indicative of N-H and O-H stretching vibrations, complicated by extensive hydrogen bonding and the protonation of the amine groups (forming ammonium (B1175870) salts). The peaks at 1653 cm⁻¹ and 1606 cm⁻¹ are likely associated with N-H bending vibrations and C=C/C=N stretching vibrations of the aromatic pyridine ring. mdpi.com

A summary of the reported IR absorption bands is provided below. mdpi.com

Wavenumber (cm⁻¹)Tentative Assignment
3360N-H / O-H Stretching
3140N-H / O-H Stretching
3020Aromatic C-H Stretching
2800N⁺-H Stretching (Ammonium)
2600N⁺-H Stretching (Ammonium)
1653N-H Bending
1606Aromatic Ring C=C / C=N Stretching
1560Aromatic Ring C=C / C=N Stretching
1490Aromatic Ring Vibration
1385C-N Stretching
1296In-plane N-H Bending
1130 - 990Fingerprint Region (various bending modes)

Raman Spectroscopy (if applicable)

Raman spectroscopy is another form of vibrational spectroscopy that is complementary to IR spectroscopy. It detects molecular vibrations by measuring the inelastic scattering of monochromatic light. While IR activity depends on a change in the dipole moment, Raman activity depends on a change in polarizability. For aromatic and symmetric molecules, Raman spectroscopy can often provide clearer signals for ring vibrations.

Pyridine itself is a strong Raman scatterer and has been studied extensively with this technique. ethz.ch However, specific Raman spectroscopic data for this compound is not readily found in the scientific literature. If applied, this technique could provide further insights into the vibrational modes of the pyridine ring system and the symmetry of the molecule in its crystalline salt form.

Chromatographic Techniques for Purity and Reaction Monitoring

High-Performance Liquid Chromatography (HPLC)

High-Performance Liquid Chromatography (HPLC) is a premier analytical technique for separating, identifying, and quantifying components in a mixture. It is particularly valuable for the analysis of non-volatile and thermally sensitive compounds like this compound. The method is extensively used as a quality control tool to determine the purity of the final product and to monitor the progress of the synthesis reaction. mdpi.com

Reversed-phase HPLC (RP-HPLC) is the most common mode used for analyzing polar aromatic compounds. In a typical setup, a nonpolar stationary phase (like C18) is used with a polar mobile phase. The separation of pyridine derivatives is often achieved using a mobile phase consisting of an aqueous buffer (e.g., ammonium acetate) and an organic modifier like acetonitrile (B52724) or methanol. thermofisher.comnih.gov

For this compound, HPLC analysis has been used to confirm product purity levels as high as 99.75%. mdpi.com While the utility of the technique is well-established, specific, detailed analytical methods including column specifications, mobile phase composition, and detector wavelength are often proprietary or not explicitly detailed in general literature.

A general set of parameters for analyzing related pyridine compounds is outlined below.

ParameterTypical Value/Condition
Column Reversed-Phase C18 (e.g., 4.6 x 150 mm, 5 µm)
Mobile Phase Gradient or isocratic mixture of Acetonitrile and an aqueous buffer (e.g., Ammonium Acetate)
Detector UV-Vis Diode Array Detector (DAD)
Detection Wavelength Typically in the range of 220-280 nm
Flow Rate 0.5 - 1.5 mL/min
Injection Volume 5 - 20 µL

This technique is crucial for ensuring the high purity of the monomer, which is essential for the synthesis of high-performance polymers. mdpi.com

Advanced Spectroscopic and Analytical Characterization Methodologies in Research

In the comprehensive study of "Pyridine-2,3,5,6-tetraamine trihydrochloride" and its applications, particularly as a monomer in the synthesis of advanced materials, a suite of sophisticated analytical techniques is employed to characterize the resultant products. These methodologies provide critical insights into the thermal stability, morphology, elemental composition, and electrochemical properties of materials derived from this key building block.

Future Directions and Emerging Research Avenues

Exploration of Novel Synthetic Routes with Enhanced Sustainability

The traditional synthesis of Pyridine-2,3,5,6-tetraamine (TAP), typically isolated as its more stable trihydrochloride salt, involves a two-step process of nitration followed by hydrogenation. mdpi.com While effective, future research is increasingly focused on aligning these processes with the principles of green chemistry to enhance sustainability, improve efficiency, and reduce environmental impact. rasayanjournal.co.in

Current "greener" approaches have already shown promise. An efficient method for the hydrogenation of the precursor 2,6-diamino-3,5-dinitropyridine (DADNP) utilizes a Palladium on carbon (Pd/C) catalyst in ethanol (B145695). mdpi.com This system is considered more environmentally friendly due to the use of a recyclable catalyst and a less hazardous solvent compared to alternatives like dilute phosphoric acid. mdpi.com Research has demonstrated that this process can achieve high yields (above 90%) and improved purity. mdpi.com

Future explorations in sustainable synthesis could focus on several key areas:

Alternative Catalytic Systems: Investigating the use of non-precious metal catalysts (e.g., nickel, iron) for the hydrogenation step to reduce cost and reliance on platinum group metals.

Process Intensification: The application of technologies like microwave-assisted synthesis or flow chemistry could dramatically shorten reaction times, increase yields, and allow for safer, more controlled production. nih.gov

Atom Economy: Developing synthetic pathways that maximize the incorporation of starting materials into the final product, thereby minimizing waste. Multicomponent reactions (MCRs) represent a powerful strategy in this regard. rasayanjournal.co.in

Benign Solvents: Expanding the use of green solvents, such as water or bio-derived solvents, in both the nitration and hydrogenation steps. jmaterenvironsci.com

Table 1: Comparison of Hydrogenation Methods for DADNP Precursor

Parameter Conventional Method (e.g., in Phosphoric Acid) Greener Method (e.g., Pd/C in Ethanol) Future Directions
Catalyst Various Palladium on Carbon (Pd/C) Non-precious metal catalysts
Solvent Dilute Phosphoric Acid Ethanol Water, bio-solvents
Efficiency Lower yields, more impurities Yields >90%, improved purity mdpi.com Higher yields, minimal byproducts
Sustainability Higher environmental impact Recyclable catalyst, greener solvent mdpi.com Energy-efficient processes (microwave, flow)

Development of Pyridine-2,3,5,6-tetraamine-Based Catalytic Systems for Challenging Reactions

The molecular structure of Pyridine-2,3,5,6-tetraamine makes it an exceptional candidate as a polydentate ligand in coordination chemistry. The four exocyclic amino groups and the endocyclic pyridine (B92270) nitrogen atom can act as multiple coordination sites, enabling it to function as a potent chelating agent that forms stable complexes with a wide range of transition metals. wikipedia.org This capability is the foundation for developing novel, highly active, and selective catalytic systems.

While pyridine and its derivatives are well-established as ligands in catalysis, the unique tetra-functional nature of TAP remains a largely untapped resource. nih.govnih.gov Future research is poised to exploit this potential by designing and synthesizing metal complexes for specific, challenging chemical transformations.

Emerging research avenues include:

Homogeneous Catalysis: Creating soluble metal complexes of TAP for reactions such as C-C bond formation, hydrofunctionalization, and oxidation reactions. nih.gov The electronic properties of the ligand, influenced by the four electron-donating amino groups, could be tuned to modulate the reactivity of the metal center.

Heterogeneous Catalysis: Immobilizing TAP-metal complexes onto solid supports like silica, polymers, or magnetic nanoparticles. nih.gov This would combine the high activity of homogeneous catalysts with the ease of separation and recyclability of heterogeneous systems, a key tenet of sustainable chemistry.

Asymmetric Catalysis: Synthesizing chiral derivatives of TAP to serve as ligands for enantioselective catalysis, a critical field for the pharmaceutical and fine chemical industries. nih.gov

Integration into Advanced Functional Materials for Energy, Environmental, and Electronic Applications

The most significant application of Pyridine-2,3,5,6-tetraamine to date has been as a monomer for creating complex, high-performance materials. Its tetra-functional nature is ideal for step-growth polymerization, leading to robust and thermally stable aromatic polymers.

Energy Applications:

High-Performance Polymers: TAP is a crucial monomer for producing polypyridobisimidazole (PIPD) polymers, which exhibit exceptional thermal stability and mechanical strength, making them suitable for demanding applications in the aerospace and military sectors.

Gas Storage: As a building block for Covalent Organic Frameworks (COFs), TAP can be used to create crystalline, porous polymers. These materials have potential applications in storing gases like hydrogen and methane, which are important for clean energy technologies.

Environmental Applications:

Contaminant Removal: Polymers containing pyridine units have been investigated for their ability to remove organic contaminants from wastewater and for metal absorption. researchgate.net Future work could focus on developing TAP-based polymers and frameworks specifically designed for the selective adsorption of pollutants.

Green Catalysis: As mentioned previously, TAP-based materials can serve as supports for catalysts used in environmentally benign chemical processes. Dendrimer-based materials, which share architectural similarities with hyperbranched polymers derived from monomers like TAP, have also been explored for environmental remediation. ipn.mx

Electronic Applications:

Conductive Polymers: The extended conjugated system formed in polymers derived from TAP suggests potential for applications in organic electronics, such as in sensors, light-emitting devices, and as components of advanced electronic materials. rasayanjournal.co.inbldpharm.com

Computational Design of Pyridine-2,3,5,6-tetraamine Derivatives with Tailored Properties

Computational chemistry, particularly Density Functional Theory (DFT), provides powerful tools for understanding and predicting the properties of molecules and materials at the electronic level. mdpi.com This predictive power is invaluable for guiding the synthesis of new Pyridine-2,3,5,6-tetraamine derivatives with specific, tailored functionalities.

Future research in this area will likely involve:

Property Prediction: Using DFT to calculate the electronic properties (e.g., HOMO/LUMO energy levels), coordination geometries, and thermodynamic parameters of novel TAP derivatives and their metal complexes. mdpi.comresearchgate.net This can help screen potential candidates for applications in catalysis or electronics before undertaking complex synthesis.

Reaction Modeling: Simulating reaction pathways to optimize synthetic conditions for new derivatives, leading to higher yields and fewer byproducts.

Materials Design: Computationally designing the structure of TAP-based COFs and polymers to achieve desired pore sizes, surface areas, and electronic band gaps for specific applications in gas storage or as semiconductors. researchgate.net Studies have already used DFT to investigate the geometry and electronic structure of pyridine-based ligands and their complexes. researchgate.netnih.gov

Table 2: Potential Applications of Computationally Designed TAP Derivatives

Research Area Computational Goal Targeted Property Potential Application
Catalysis Model metal-ligand binding and reactivity Electronic structure, steric hindrance Highly selective catalysts
Electronics Calculate HOMO/LUMO energy gap Band gap, charge mobility Organic semiconductors, sensors
Materials Predict framework topology and porosity Pore size, surface area Gas storage, molecular sieves

Interdisciplinary Research at the Interface of Synthetic, Materials, and Computational Chemistry

The future development of Pyridine-2,3,5,6-tetraamine trihydrochloride and its applications will heavily rely on a synergistic, interdisciplinary approach. The complex challenges in energy, environment, and technology require collaboration across traditional scientific boundaries.

Synthetic chemists will focus on developing novel, sustainable, and scalable routes to TAP and its derivatives. mdpi.com

Materials chemists will use these building blocks to construct and characterize advanced polymers, COFs, and hybrid materials with novel properties.

Computational chemists will provide the theoretical framework to understand structure-property relationships and guide the design of new molecules and materials. researchgate.net

The feedback loop between these disciplines is crucial: computational predictions will guide synthetic targets, which will then be used to create new materials whose experimentally determined properties will refine and validate the computational models. This integrated approach will accelerate the discovery and implementation of Pyridine-2,3,5,6-tetraamine-based technologies, unlocking its full potential as a cornerstone for the next generation of advanced materials.

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for Pyridine-2,3,5,6-tetraamine trihydrochloride, and how can reaction conditions be optimized?

  • The compound is synthesized via nucleophilic substitution reactions. For example, tetrafluoropyridine derivatives can react with amines under basic conditions. Key steps include selecting nucleophiles (e.g., amines, thiols) and controlling reaction temperature and solvent polarity to optimize yield .
  • Methodological Note : Use KF or NH4Cl as catalysts in acetonitrile or ethanol. Monitor reaction progress via TLC and characterize intermediates via 1H^{1}\text{H}-, 13C^{13}\text{C}-, and 19F^{19}\text{F}-NMR spectroscopy .

Q. How can the purity and structural integrity of this compound be validated?

  • Employ X-ray crystallography to confirm molecular geometry (e.g., ORTEP diagrams for bond angles and distances) .
  • Use mass spectrometry (EI-MS) to verify molecular weight (e.g., m/z peaks at 384 (M+^+) for derivatives) and HPLC to assess purity (≥99%) .

Advanced Research Questions

Q. How does this compound function as a ligand in coordination polymers, and what factors influence its binding modes?

  • The compound’s tetraamine groups act as polydentate ligands, forming stable complexes with transition metals (e.g., NiII^{II}, LnIII^{III}). For example, it forms 3D coordination polymers with lanthanides, exhibiting photoluminescence properties .
  • Experimental Design : Vary pH and counterions (e.g., Cl^-, NO3_3^-) during hydrothermal synthesis to tune crystal packing and luminescence intensity. Characterize via single-crystal XRD and emission spectroscopy .

Q. How can conflicting NMR and crystallographic data for derivatives of this compound be resolved?

  • Discrepancies between NMR (solution-state) and XRD (solid-state) data may arise from dynamic effects or crystal packing. For example, 19F^{19}\text{F}-NMR signals for tetrafluoro derivatives may split in solution due to conformational flexibility, whereas XRD reveals static structures .
  • Resolution Strategy : Perform variable-temperature NMR to assess dynamic behavior and compare with DFT-calculated structures. Use supplementary techniques like IR spectroscopy to validate hydrogen-bonding interactions .

Q. What are the challenges in synthesizing stable metal-organic frameworks (MOFs) using this ligand, and how can they be mitigated?

  • Challenges include ligand decomposition under high-temperature synthesis and competing coordination from solvent molecules. For instance, hydrothermal reactions above 120°C may degrade the tetraamine backbone .
  • Mitigation : Use milder solvothermal conditions (e.g., 80–100°C in DMF/water mixtures) and pre-synthesize metal clusters to reduce reaction time. Monitor stability via TGA and PXRD .

Data Contradiction Analysis

Q. Why do stability constants (log K) for metal complexes of this ligand vary across studies?

  • Variations arise from differences in experimental methods (e.g., potentiometric vs. spectrophotometric measurements) and ionic strength. For example, PdII^{II} complexes with pyridine derivatives show log K values sensitive to counterions and pH .
  • Resolution : Standardize buffer systems (e.g., 0.1 M NaClO4_4) and validate results using multiple techniques (e.g., UV-Vis titration combined with Job’s method) .

Methodological Tables

Table 1 : Key Characterization Techniques for this compound

TechniqueApplicationExample DataReference
X-ray CrystallographyConfirm molecular geometryORTEP diagrams (e.g., Fig. 8, 9)
19F^{19}\text{F}-NMRMonitor fluorine substitution patternsδ = −83.5 ppm (F-2,6)
EI-MSVerify molecular weightm/z = 384 (M+^+)

Table 2 : Optimization Parameters for Coordination Polymer Synthesis

ParameterEffect on ProductOptimal Condition
pHInfluences ligand deprotonation/metal bindingpH 6–7 (aqueous)
TemperatureAvoids ligand degradation80–100°C (solvothermal)
SolventModifies crystal growth kineticsDMF/water (1:1 v/v)

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Feasible Synthetic Routes

Reactant of Route 1
Pyridine-2,3,5,6-tetraamine trihydrochloride
Reactant of Route 2
Pyridine-2,3,5,6-tetraamine trihydrochloride

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.